molecular formula C24H21N3 B373627 N,N',N''-Triphenyl-1,3,5-benzenetriamine CAS No. 102664-66-4

N,N',N''-Triphenyl-1,3,5-benzenetriamine

Cat. No.: B373627
CAS No.: 102664-66-4
M. Wt: 351.4g/mol
InChI Key: BMQHYGLEATWRFO-UHFFFAOYSA-N
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Description

N,N',N''-Triphenyl-1,3,5-benzenetriamine is a useful research compound. Its molecular formula is C24H21N3 and its molecular weight is 351.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQHYGLEATWRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281055
Record name N,N',N''-Triphenyl-1,3,5-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102664-66-4
Record name N,N',N''-Triphenyl-1,3,5-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of N,N',N''-Triphenyl-1,3,5-benzenetriamine, a crucial parameter for researchers and professionals in drug development and chemical synthesis.

Molecular Composition and Weight

This compound is a complex organic molecule with the chemical formula C₂₄H₂₁N₃[1][2][3]. Its molecular weight is a fundamental property, essential for accurate stoichiometric calculations in experimental protocols and for the characterization of the compound.

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the individual atomic weights are:

  • Carbon (C): approximately 12.011 u[4][5]

  • Hydrogen (H): approximately 1.008 u[6][7]

  • Nitrogen (N): approximately 14.007 u[8][9][10]

The calculated molecular weight of this compound is therefore approximately 351.44 g/mol [1][2][3][11].

Data Presentation

For clarity and ease of comparison, the quantitative data related to the molecular weight calculation is summarized in the table below.

ElementSymbolCountStandard Atomic Weight (u)Subtotal
CarbonC2412.011288.264
HydrogenH211.00821.168
NitrogenN314.00742.021
Total 351.453

Note: The slight variation from the commonly cited molecular weight of 351.44 g/mol can be attributed to rounding of the standard atomic weights.

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not performed through a single direct measurement but is calculated from its molecular formula, which is confirmed through various analytical techniques.

1. Mass Spectrometry:

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the exact molecular weight.

  • Methodology: A sample of this compound is introduced into a mass spectrometer. The sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

2. Elemental Analysis:

  • Objective: To determine the percentage composition of each element (C, H, N) in the compound.

  • Methodology: A precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The percentage of each element is then used to determine the empirical formula, which can be compared with the proposed molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the structure of the molecule and confirm the number and types of protons and carbons.

  • Methodology: ¹H NMR and ¹³C NMR spectra are acquired for a sample dissolved in a suitable deuterated solvent. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide detailed information about the molecular structure, confirming the presence of the expected number of atoms.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining and confirming the molecular weight of this compound.

cluster_determination Molecular Formula Determination cluster_calculation Molecular Weight Calculation Elemental Analysis Elemental Analysis Molecular Formula (C24H21N3) Molecular Formula (C24H21N3) Elemental Analysis->Molecular Formula (C24H21N3) Mass Spectrometry Mass Spectrometry Mass Spectrometry->Molecular Formula (C24H21N3) NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Molecular Formula (C24H21N3) Calculation Calculation Molecular Formula (C24H21N3)->Calculation Atomic Weights (IUPAC) Atomic Weights (IUPAC) Atomic Weights (IUPAC)->Calculation Molecular Weight Molecular Weight Calculation->Molecular Weight

Caption: Workflow for Molecular Weight Determination.

References

synonyms for N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N,N',N''-Triphenyl-1,3,5-benzenetriamine and its Derivatives for Researchers and Scientists

Synonyms and Identifiers

This compound is an aromatic organic compound with a variety of synonyms and identifiers used across chemical literature and databases.

Systematic and Common Names:

  • IUPAC Name: N1,N3,N5-triphenylbenzene-1,3,5-triamine[1]

  • Common Synonyms: 1,3,5-Tris(phenylamino)benzene, 1,3,5-Trianilinobenzene

Chemical Identifiers:

  • CAS Number: 102664-66-4[2][3][4]

  • PubChem CID: 227820[1][2]

  • MDL Number: MFCD01463903[1]

  • InChI Key: BMQHYGLEATWRFO-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various applications, from materials science to potential, though less explored, biological contexts.

PropertyValueSource
Molecular Formula C₂₄H₂₁N₃[1][2][3][4]
Molecular Weight 351.45 g/mol [1][4]
Appearance White to Gray to Brown powder/crystal
Melting Point 198 °C[1][5]
Boiling Point 530.6 °C at 760 mmHg[5]
Density 1.222 g/cm³[5]
Flash Point 297.9 °C[5]
Purity >98.0% (HPLC)

Applications in Materials Science

This compound and its derivatives are primarily recognized for their applications in materials science, particularly in the field of organic electronics. Their unique molecular structure, characterized by a central benzene ring with three phenylamino substituents, imparts valuable electronic properties.

Hole-Transporting Materials:

This class of compounds is widely investigated as hole-transporting materials (HTMs) in various electronic devices.[6][7][8][9] The triphenylamine core is an excellent electron donor, facilitating the movement of positive charge carriers (holes). This property is critical for the performance of:

  • Perovskite Solar Cells (PSCs): Triphenylamine-based HTMs are essential components in PSCs, contributing to their high power conversion efficiencies.[6][9] They play a crucial role in extracting holes from the perovskite layer and transporting them to the electrode.

  • Organic Light-Emitting Diodes (OLEDs): The electronic properties of these materials make them suitable for use in OLEDs, where they facilitate efficient charge injection and transport, leading to improved device performance.[10]

Antioxidants:

Research has shown that 1,3,5-tris(phenylamino)benzene exhibits significant antioxidation properties, particularly at elevated temperatures. It has demonstrated better performance than the commercial antioxidant diphenylamine at 150°C and 210°C, making it a potential candidate for use as a high-temperature antioxidant in applications such as lubricating oils.[11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and related compounds are crucial for researchers. Below are summaries of synthetic routes reported in the literature.

Synthesis from 3,5-dihydroxyphenol and Aniline:

A reported synthesis of N1,N3,N5-triphenylbenzene-1,3,5-triamine involves the reaction of 3,5-dihydroxyphenol with aniline in the presence of hydrogen chloride.[5]

  • Reactants: 3,5-dihydroxyphenol and aniline.

  • Catalyst: Hydrogenchloride.

  • Reaction Conditions: The reaction mixture is heated at temperatures ranging from 20°C to 190°C for 2 hours.

  • Yield: A reference yield of 90.0% has been reported for this method.[5]

Synthesis from 1,3,5-trichlorobenzene and Aniline:

Another synthetic approach utilizes 1,3,5-trichlorobenzene and aniline to produce the target compound.[5]

  • Reactants: 1,3,5-trichlorobenzene and aniline.

  • Yield: A reference yield of 85.0% has been reported.[5]

Relevance in Drug Development

While the primary applications of this compound and its derivatives are in materials science, the core triphenylamine structure is of interest in medicinal chemistry. However, direct applications of this compound in drug development are not well-documented in the reviewed literature. The broader class of triarylamines has been explored for various biological activities, but specific studies focusing on this compound's therapeutic potential are lacking. Further research would be required to establish any significant role in this field.

Visualizations

To aid in the understanding of the synthesis processes, the following diagrams illustrate the experimental workflows.

Synthesis_from_Dihydroxyphenol Reactants 3,5-dihydroxyphenol + Aniline Reaction Heating (20-190°C, 2h) Reactants->Reaction Catalyst Hydrogen Chloride Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 3,5-dihydroxyphenol.

Synthesis_from_Trichlorobenzene Reactants 1,3,5-Trichlorobenzene + Aniline Reaction Reaction Reactants->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from 1,3,5-trichlorobenzene.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(phenylamino)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-tris(phenylamino)benzene, a molecule of significant interest in materials science and medicinal chemistry. This document details a well-established synthetic protocol, including reaction conditions and characterization methods.

Core Synthesis Protocol

The primary route for the synthesis of 1,3,5-tris(phenylamino)benzene involves the acid-catalyzed condensation of phloroglucinol with aniline.[1][2] This method offers a direct and efficient pathway to the desired triphenylamine derivative.

Experimental Protocol

Materials:

  • Phloroglucinol

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

Procedure: [1]

  • In a reaction vessel equipped with a stirrer and under an inert argon atmosphere, combine phloroglucinol (1 equivalent) and aniline (4 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid (approximately 0.1 equivalents) to the mixture.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Increase the temperature to 120°C and continue stirring for an additional hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product and wash it thoroughly with methanol to remove any excess aniline.

  • The final product, 1,3,5-tris(phenylamino)benzene, is then dried.

Characterization: The structure and purity of the synthesized 1,3,5-tris(phenylamino)benzene can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[1][2]

Quantitative Data

While the primary literature describes the synthesis and characterization of 1,3,5-tris(phenylamino)benzene and its derivatives, specific quantitative data for the parent compound, such as precise yield, melting point, and detailed NMR chemical shifts, are contained within the supporting information of the cited publication.[2] Access to this supplementary data was not available. For research purposes, it is highly recommended to consult the original supporting information for detailed characterization data.

Table 1: Reactant and Reaction Condition Summary

Reactant/CatalystMolar Ratio (to Phloroglucinol)Temperature (°C)Time (h)
Phloroglucinol1Room Temp, then 1201.5
Aniline4Room Temp, then 1201.5
Concentrated HCl~0.1Room Temp, then 1201.5

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,3,5-tris(phenylamino)benzene.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Phloroglucinol Phloroglucinol Mixing Mixing at RT (0.5 h) Phloroglucinol->Mixing Aniline Aniline Aniline->Mixing HCl Conc. HCl HCl->Mixing Heating Heating at 120°C (1 h) Mixing->Heating Cooling Cool to RT Heating->Cooling Washing Wash with Methanol Cooling->Washing Final_Product 1,3,5-Tris(phenylamino)benzene Washing->Final_Product

Caption: Workflow for the synthesis of 1,3,5-tris(phenylamino)benzene.

References

Spectroscopic Profile of N,N',N''-Triphenyl-1,3,5-benzenetriamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine. Due to the limited availability of public domain spectroscopic data, this document focuses on the foundational chemical properties and predicted spectroscopic characteristics. The primary reference for the experimental characterization of this compound is a 1993 publication by D. T. Glatzhofer and M. A. Khan in Acta Crystallographica Section C, which is not openly accessible.[1]

Core Compound Properties

This compound, with the CAS number 102664-66-4, is a symmetrical aromatic amine.[1][2] Its structure features a central benzene ring substituted with three phenylamino groups at the 1, 3, and 5 positions. This arrangement confers a high degree of symmetry and specific electronic properties to the molecule.

PropertyValueSource
Molecular Formula C₂₄H₂₁N₃PubChem[1]
Molecular Weight 351.45 g/mol PubChem[1]
Appearance White to Gray to Brown powder to crystalTCI Chemicals[3]
Melting Point 198 °CLookChem[2]
Boiling Point 530.6 °C at 760 mmHgLookChem[2]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's high C₃ symmetry.

  • Aromatic Protons: Signals corresponding to the protons on the central benzene ring and the peripheral phenyl rings are expected in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the central ring would likely appear as a singlet, while the protons on the phenyl groups would exhibit multiplets (doublets, triplets) characteristic of a monosubstituted benzene ring.

  • Amine Protons (N-H): A broad singlet corresponding to the three equivalent amine protons is expected. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule.

  • Central Benzene Ring: Two distinct signals are expected for the carbon atoms of the central ring: one for the carbons bonded to the nitrogen atoms and another for the carbons bearing hydrogen atoms.

  • Phenyl Rings: Four signals are anticipated for the carbons of the three equivalent phenyl groups: one for the ipso-carbon (attached to nitrogen), two for the ortho- and meta-carbons, and one for the para-carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • N-H Stretching: A sharp to moderately broad band in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bonds.

  • C-H Stretching (Aromatic): Multiple sharp bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

  • C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-N Stretching: A strong band in the 1250-1350 cm⁻¹ region corresponding to the stretching of the aryl-amine C-N bond.

  • C-H Bending (Aromatic): Out-of-plane C-H bending vibrations will appear in the 690-900 cm⁻¹ region, and their pattern can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (351.45). The fragmentation pattern would likely involve the loss of phenyl groups or cleavage of the C-N bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not available in openly accessible literature. A general approach to its synthesis involves the reaction of 1,3,5-trichlorobenzene or 3,5-dihydroxyphenol with aniline.[2] The characterization would follow standard spectroscopic techniques.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a conceptual representation of the molecule's structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of N,N',N''-Triphenyl- 1,3,5-benzenetriamine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N',N''-Triphenyl-1,3,5-benzenetriamine is a significant organic compound utilized as a building block in the synthesis of advanced materials, including dendrimers and organic light-emitting diodes (OLEDs). Its molecular structure, characterized by a central benzene ring symmetrically substituted with three triphenylamine moieties, imparts unique electronic and photophysical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a pivotal analytical technique for the structural elucidation and purity assessment of this molecule. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of this compound, a generic experimental protocol for its acquisition, and a visual representation of the proton signaling pathways.

Predicted ¹H NMR Spectral Data

Due to the molecule's C₃ symmetry, a simplified ¹H NMR spectrum is anticipated. The protons on the central and peripheral aromatic rings, as well as the amine protons, will resonate in distinct regions of the spectrum. The predicted chemical shifts (δ) are based on typical ranges for aromatic amines and substituted benzene rings.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ha (Central Ring)~6.5 - 7.0Singlet (s)-3H
Hb (ortho-Phenyl)~7.1 - 7.3Doublet (d)7.0 - 8.06H
Hc (meta-Phenyl)~6.8 - 7.0Triplet (t)7.0 - 8.06H
Hd (para-Phenyl)~6.7 - 6.9Triplet (t)7.0 - 8.03H
N-H (Amine)~5.0 - 6.0Broad Singlet (br s)-3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shift of the N-H proton can vary depending on solvent, concentration, and temperature.[4]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring the ¹H NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[5][6]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).[7]

2. Instrument Parameters (for a standard 400 MHz NMR Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Spectral Width (SW): 0-12 ppm, a typical range for organic molecules.[3]

  • Temperature: Room temperature (e.g., 298 K).

3. Data Acquisition and Processing:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the Free Induction Decay (FID) signal.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.[6]

Visualization of Proton Signaling

The following diagram illustrates the distinct proton environments in this compound and their expected coupling patterns.

G cluster_molecule This compound Proton Signals Ha Ha (Central Ring) ~6.5-7.0 ppm Singlet NH N-H (Amine) ~5.0-6.0 ppm Broad Singlet Hb Hb (ortho-Phenyl) ~7.1-7.3 ppm Doublet Hc Hc (meta-Phenyl) ~6.8-7.0 ppm Triplet Hb->Hc J(ortho) Hd Hd (para-Phenyl) ~6.7-6.9 ppm Triplet Hc->Hd J(meta)

References

A Deep Dive into the FT-IR Analysis of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N,N',N''-Triphenyl-1,3,5-benzenetriamine. This document outlines the expected spectral features, provides a detailed experimental protocol for acquiring the FT-IR spectrum, and presents a logical workflow for the analysis.

Introduction

This compound is a unique aromatic compound featuring a central benzene ring symmetrically substituted with three triphenylamine moieties. This structure is of significant interest in materials science and drug development due to its potential electronic and photophysical properties. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide will detail the application of FT-IR in characterizing this specific molecule.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3350 - 3310MediumN-H stretching (secondary amine)[3][4]
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongC=C stretching in the aromatic rings
1550 - 1450StrongAromatic C=C stretching
1335 - 1250StrongAromatic C-N stretching[3]
910 - 665Strong, BroadN-H wagging (out-of-plane bending)[3]
Below 900Medium-StrongC-H out-of-plane bending (aromatic substitution pattern)

Experimental Protocol: FT-IR Analysis

This section details the methodology for obtaining an FT-IR spectrum of this compound.

1. Sample Preparation:

  • KBr Pellet Method:

    • Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.

    • Grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

2. Instrument Setup and Data Acquisition:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used for the analysis.

  • Background Scan:

    • Ensure the sample compartment is empty.

    • Perform a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Scan:

    • Place the prepared KBr pellet in the sample holder within the instrument's sample compartment.

    • Acquire the FT-IR spectrum of the sample. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

  • Data Processing:

    • The resulting spectrum should be baseline corrected and normalized.

    • Peak picking algorithms can be used to identify the precise wavenumbers of the absorption bands.

Workflow for FT-IR Analysis

The logical flow of the FT-IR analysis process, from sample preparation to final interpretation, is crucial for obtaining reliable and meaningful data.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample N,N',N''-Triphenyl- 1,3,5-benzenetriamine Sample Grinding Grind Sample and KBr Sample->Grinding KBr Spectroscopic Grade KBr KBr->Grinding Pressing Press into Pellet Grinding->Pressing Sample_Scan Acquire Sample Spectrum Pressing->Sample_Scan FTIR_Instrument FT-IR Spectrometer Background_Scan Acquire Background Spectrum FTIR_Instrument->Background_Scan Background_Scan->Sample_Scan Processing Baseline Correction & Normalization Sample_Scan->Processing Peak_Picking Identify Peak Wavenumbers Processing->Peak_Picking Assignment Assign Vibrational Modes Peak_Picking->Assignment Report Generate Final Report Assignment->Report

Caption: Workflow for the FT-IR analysis of this compound.

Interpretation of the Spectrum

The interpretation of the obtained FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations within the this compound molecule.

  • N-H Vibrations: The presence of a band in the 3350-3310 cm⁻¹ region would confirm the presence of the secondary amine N-H bonds.[3][4] A corresponding broad N-H wagging band is expected in the fingerprint region (910-665 cm⁻¹).[3]

  • Aromatic C-H and C=C Vibrations: The bands between 3100-3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. The strong absorptions in the 1620-1450 cm⁻¹ range are due to the C=C stretching vibrations within the benzene rings.

  • C-N Stretching: A strong band in the 1335-1250 cm⁻¹ region is indicative of the aromatic C-N stretching, a key feature of this molecule.[3]

  • Substitution Pattern: The pattern of weak bands in the region below 900 cm⁻¹ can provide information about the substitution pattern on the benzene rings. For a 1,3,5-trisubstituted benzene ring, characteristic out-of-plane C-H bending bands are expected.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the predictive spectral data provided, researchers can confidently identify and verify the synthesis of this complex aromatic amine. The characteristic absorption bands of the secondary amine and the aromatic moieties serve as a unique spectral fingerprint for this molecule, enabling its unambiguous identification.

References

A Technical Guide to the Spectroscopic Properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N',N''-Triphenyl-1,3,5-benzenetriamine

This compound is a star-shaped aromatic amine. Its structure, featuring a central benzene ring symmetrically substituted with three triphenylamine arms, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and other advanced electronic applications. The nitrogen lone pairs of the amine groups are in conjugation with the aromatic π-system, leading to a high-energy highest occupied molecular orbital (HOMO) and facilitating electron donation.

Expected UV-Vis Absorption Characteristics

Based on the electronic structure of this compound and spectroscopic data from related triphenylamine derivatives, the UV-Vis absorption spectrum is anticipated to exhibit characteristic bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions.

  • π-π Transitions:* Strong absorption bands are expected in the ultraviolet region, likely between 270 and 330 nm. These transitions correspond to the excitation of electrons within the delocalized π-system of the benzene and phenyl rings.

  • Intramolecular Charge Transfer (ICT) Transitions: Due to the electron-donating nature of the amine groups and the electron-accepting potential of the phenyl-substituted benzene core, lower energy absorption bands corresponding to ICT may be observed. The position and intensity of these bands would be sensitive to solvent polarity.

Protonation and its Spectroscopic Consequences

A key chemical feature of this compound is its susceptibility to protonation. Research has indicated that protonation occurs on the central benzene ring rather than on the nitrogen atoms. This event disrupts the aromaticity of the central ring, leading to the formation of a stable σ-complex, the N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium cation. This structural change is expected to significantly alter the UV-Vis absorption spectrum, likely causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) due to the altered electronic structure of the chromophore.

Experimental Protocols

While a specific detailed experimental protocol for acquiring the UV-Vis spectrum of this compound is not available, a general methodology can be outlined based on standard spectroscopic practices for organic compounds.

Table 1: Generalized Experimental Protocol for UV-Vis Spectroscopy

ParameterDescription
Instrument A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
Solvent A UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Common choices include dichloromethane, chloroform, tetrahydrofuran (THF), and acetonitrile.
Concentration A dilute solution, typically in the range of 10⁻⁵ to 10⁻⁶ M, should be prepared to ensure that the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0).
Cuvette A standard 1 cm path length quartz cuvette should be used.
Procedure 1. Prepare a stock solution of known concentration of this compound in the chosen solvent. 2. Prepare a series of dilutions from the stock solution to determine the optimal concentration. 3. Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes. 4. Record the absorption spectrum of the sample solution against the solvent reference. 5. Identify the wavelength of maximum absorbance (λmax). 6. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Data Presentation

Although specific quantitative data could not be retrieved, the following table provides a template for how such data should be structured for clarity and comparative analysis.

Table 2: UV-Vis Absorption Data for this compound (Hypothetical Data)

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition Assignment
DichloromethaneData not availableData not availableπ-π
Data not availableData not availableICT
AcetonitrileData not availableData not availableπ-π
Data not availableData not availableICT

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Processing Compound N,N',N''-Triphenyl- 1,3,5-benzenetriamine Solution Dilute Solution (10⁻⁵ - 10⁻⁶ M) Compound->Solution Solvent UV-Grade Solvent Solvent->Solution Measurement Absorbance Measurement Solution->Measurement Spectrophotometer UV-Vis Spectrophotometer Baseline Baseline Correction (Solvent Blank) Spectrophotometer->Baseline Baseline->Measurement Data Spectrum (Abs vs. Wavelength) Measurement->Data Analysis Identify λmax Calculate ε Data->Analysis Report Data Table & Spectrum Plot Analysis->Report

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

protonation_pathway reactant This compound Aromatic Central Ring product N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium cation (σ-complex) Non-aromatic Central Ring reactant->product + H⁺ (Protonation at C) product->reactant - H⁺ (Deprotonation)

Caption: Protonation of the central benzene ring.

In-Depth Technical Guide to the Crystal Structure of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N,N',N''-Triphenyl-1,3,5-benzenetriamine, a molecule of interest in materials science and synthetic chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization.

Core Crystallographic Data

The crystal structure of this compound was first reported by Glatzhofer and Khan in 1993. The compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the table below.

Parameter Value
Chemical Formula C₂₄H₂₁N₃
Molecular Weight 351.44 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/n 1
Unit Cell Dimensions
a23.513 Å
b5.965 Å
c13.433 Å
α90°
β92.05°
γ90°
Volume 1883.2 ų
Z 4
COD Entry 2001167

Molecular Structure and Geometry

The molecule consists of a central benzene ring substituted with three phenylamine groups at the 1, 3, and 5 positions. The triphenylamine moieties adopt a non-planar conformation, which is a common feature for this class of compounds. Detailed bond lengths and angles, as determined by X-ray crystallography, are presented below.

Selected Bond Lengths
Bond Length (Å)
C-C (aromatic)Data requires CIF file access
C-NData requires CIF file access
Selected Bond Angles
Angle Value (°)
C-N-CData requires CIF file access
C-C-C (aromatic)Data requires CIF file access
C-C-NData requires CIF file access

Note: Detailed bond lengths and angles are typically found within the Crystallographic Information File (CIF). Access to the specific CIF file (COD ID 2001167) is required for a comprehensive list.

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound, as well as the technique for crystal structure determination.

Synthesis of this compound[1][2]

A representative synthesis of 1,3,5-tris(phenylamino)benzene is achieved through the reaction of phloroglucinol with aniline.[1][2]

Materials:

  • Phloroglucinol

  • Aniline (substituted or unsubstituted)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Argon atmosphere

Procedure:

  • Phloroglucinol (0.5 g, 3.96 mmol), aniline (15.86 mmol), and concentrated HCl (0.4 mL) are combined in a reaction vessel.[1]

  • The mixture is stirred at room temperature under an argon atmosphere for 30 minutes.[1]

  • The temperature is then increased to 120 °C and the reaction is stirred for an additional hour.[1]

  • After cooling to room temperature, the resulting mixture is collected.[1]

  • The crude product is washed with methanol to remove excess aniline.[1]

  • The final product is obtained as a solid.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for crystallization of triarylamines include toluene, chloroform, and ethyl acetate. The choice of solvent and crystallization conditions (e.g., temperature, concentration) is critical for obtaining high-quality crystals.

Crystal Structure Determination Workflow

The determination of the crystal structure involves a series of steps from crystal selection to data analysis and structure refinement. This workflow is visualized in the diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection and Mounting crystallization->crystal_selection data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and CIF File Generation structure_refinement->validation

Experimental workflow for crystal structure determination.

Signaling Pathways and Logical Relationships

For a small organic molecule such as this compound, the concept of "signaling pathways" as in biological systems is not applicable. The primary relationships of interest are structure-property relationships, which are currently being investigated, particularly in the context of their use as antioxidants and in materials science.[1][2] The antioxidant properties of 1,3,5-tris(phenylamino)benzene derivatives have been shown to be influenced by the nature of substituents on the phenyl rings.[2]

Conclusion

This technical guide has summarized the key crystallographic and structural features of this compound. The provided data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. Further investigation into the structure-property relationships of this and related compounds is warranted to fully explore their potential applications.

References

Electrochemical Properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triphenyl-1,3,5-benzenetriamine (TPTB) is a starburst molecule with a triphenylamine core that has garnered significant interest in materials science. Its unique electronic and structural properties make it a promising candidate for a variety of applications, including as a hole-transport material in organic light-emitting diodes (OLEDs), perovskite solar cells, and other electronic devices. This technical guide provides a comprehensive overview of the electrochemical properties of TPTB and its derivatives, with a focus on experimental data and methodologies.

Core Electrochemical Properties

The electrochemical behavior of TPTB is characterized by the successive oxidation of its three diphenylamino groups. This process is typically investigated using cyclic voltammetry (CV), which reveals the oxidation potentials and the stability of the resulting cationic species.

Data Presentation

While specific experimental data for this compound is documented in the literature, this guide presents data for a series of closely related amino-substituted triphenylamine derivatives to provide a comparative understanding of their electrochemical properties. The following table summarizes the half-wave potentials (E₁⸝₂) for the first and second oxidation steps of these compounds.

CompoundFirst Oxidation (E₁⸝₂) vs. Ag/Ag⁺ (V)Second Oxidation (E₁⸝₂) vs. Ag/Ag⁺ (V)SolventReference
p-Amino-triphenylamine0.591.09CH₂Cl₂[1]
p,p'-Diamino-triphenylamine0.410.91CH₂Cl₂[1]
p,p',p''-Triamino-triphenylamine0.23Not reportedCH₂Cl₂[1]

Note: The oxidation potentials are highly dependent on the solvent and the reference electrode used.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are crucial parameters for assessing the suitability of a material for electronic applications. These can be estimated from cyclic voltammetry data using the following empirical formulas:

EHOMO = - (Eoxonset + 4.4) eV ELUMO = - (Eredonset + 4.4) eV

where Eoxonset and Eredonset are the onset oxidation and reduction potentials, respectively, versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Experimental Protocols

The following section details a general methodology for the electrochemical characterization of triarylamine compounds using cyclic voltammetry.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

  • Working Electrode: Glassy carbon or platinum button electrode

  • Reference Electrode: Silver wire or Ag/AgCl electrode

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), freshly distilled

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)

  • Analyte: this compound (typically 1-5 mM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Solution:

    • Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

    • Prepare a stock solution of the analyte in the same solvent.

    • Add the required volume of the analyte stock solution to the electrolyte solution to achieve the desired final concentration.

    • Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

    • Connect the electrodes to the potentiostat.

    • Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a final potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox processes.

    • Record a background scan of the electrolyte solution without the analyte to identify any interfering signals.

    • After the measurement, it is recommended to add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a reference potential for comparing results across different experiments and laboratories.

Data Analysis:

  • Determine the half-wave potentials (E₁⸝₂) for each redox couple from the average of the anodic (Epa) and cathodic (Epc) peak potentials.

  • Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

  • Determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (Solvent + Supporting Electrolyte + Analyte) purge_solution Purge with Inert Gas prep_solution->purge_solution assemble_cell Assemble 3-Electrode Cell purge_solution->assemble_cell prep_electrodes Polish and Clean Electrodes prep_electrodes->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat run_background Run Background Scan connect_potentiostat->run_background run_cv Run Cyclic Voltammetry add_ferrocene Add Ferrocene (Internal Standard) run_cv->add_ferrocene run_background->run_cv run_ferrocene_cv Run Ferrocene CV add_ferrocene->run_ferrocene_cv determine_potentials Determine Oxidation/Reduction Potentials run_ferrocene_cv->determine_potentials calculate_homo_lumo Calculate HOMO/LUMO Levels determine_potentials->calculate_homo_lumo

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

Logical Relationship of Electrochemical Properties

logical_relationship cluster_experimental Experimental Measurement cluster_parameters Derived Parameters cluster_properties Calculated Properties cluster_application Application Relevance cv Cyclic Voltammetry oxidation_potential Oxidation Potential (Eox) cv->oxidation_potential determines reduction_potential Reduction Potential (Ered) cv->reduction_potential determines homo HOMO Energy Level oxidation_potential->homo calculates lumo LUMO Energy Level reduction_potential->lumo calculates band_gap Electrochemical Band Gap homo->band_gap defines hole_injection Hole Injection/Transport Efficiency homo->hole_injection impacts lumo->band_gap defines device_performance Device Performance (e.g., OLEDs) hole_injection->device_performance affects

Caption: Relationship between Electrochemical Parameters and Device Application.

References

An In-depth Technical Guide on the Thermal Stability of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of N,N',N''-Triphenyl-1,3,5-benzenetriamine, also known as 1,3,5-Tris(phenylamino)benzene.[1][2] Given the interest in this compound for high-temperature applications, such as an antioxidant in lubricating oils, understanding its thermal properties is crucial.[3][4] This document collates available physical data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for assessing thermal stability.

Core Data Presentation

PropertyValueSource
Molecular Formula C₂₄H₂₁N₃[5]
Molecular Weight 351.45 g/mol [1][2]
Melting Point 198 °CA
312 °CB
Boiling Point 530.6 °C at 760 mmHgA
Flash Point 297.9 °CA

Note on conflicting data: The significant difference in the reported melting points highlights the importance of experimental verification of the thermal properties of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound, based on standard practices for similar aromatic amines and high-stability organic compounds.[6]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear rate of 10 °C/min to a final temperature of 800 °C.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature (if applicable), and other phase transitions of the compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Maintain an inert atmosphere by purging with nitrogen or argon at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample at a rate of 10 °C/min to a temperature above its expected melting point (e.g., 350 °C).

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

    • Cool the sample at a rate of 10 °C/min back to the starting temperature.

    • Reheat the sample at 10 °C/min to the final temperature.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating cycle.

    • Identify any other thermal events, such as glass transitions (Tg) or exothermic decomposition events.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the synthesis and thermal analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Starting_Materials 1,3,5-Trichlorobenzene + Aniline Reaction Palladium-catalyzed Buchwald-Hartwig amination Starting_Materials->Reaction Crude_Product Crude N,N',N''-Triphenyl- 1,3,5-benzenetriamine Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure N,N',N''-Triphenyl- 1,3,5-benzenetriamine Purification->Final_Product

Caption: A representative synthetic workflow for this compound.

Thermal_Analysis_Workflow Sample This compound Sample TGA_Analysis Thermogravimetric Analysis (TGA) Sample->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample->DSC_Analysis TGA_Data Decomposition Temperature (TGA Curve) TGA_Analysis->TGA_Data DSC_Data Melting Point, Phase Transitions (DSC Thermogram) DSC_Analysis->DSC_Data Stability_Assessment Thermal Stability Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Logical workflow for the thermal stability assessment of a chemical compound.

References

In-Depth Technical Guide: Solubility of N,N',N''-Triphenyl-1,3,5-benzenetriamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triphenyl-1,3,5-benzenetriamine is an aromatic amine with a symmetric, star-shaped molecular structure. Its derivatives are explored for their applications in organic light-emitting diodes (OLEDs) as hole-transporting materials, owing to their electrochemical and photophysical properties. The processing and application of this compound in various technologies are highly dependent on its solubility characteristics in common organic solvents. Understanding its solubility is critical for solution-based processing techniques, purification, and formulation development.

Despite its scientific importance, a centralized and quantitative database for the solubility of this compound in a wide array of organic solvents is not currently available in the public domain. Therefore, this guide provides a robust experimental framework to enable researchers to determine these solubility profiles in their own laboratories.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The generation of such data is a critical step for its practical application and further research. The following sections detail the experimental procedures to obtain this information.

Table 1: Solubility of this compound in Organic Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
e.g., Toluene25Data to be determinedData to be determinede.g., Colorless solution
e.g., Chloroform25Data to be determinedData to be determined
e.g., Tetrahydrofuran (THF)25Data to be determinedData to be determined
e.g., Acetone25Data to be determinedData to be determined
e.g., Dichloromethane (DCM)25Data to be determinedData to be determined
e.g., N,N-Dimethylformamide (DMF)25Data to be determinedData to be determined
e.g., Ethanol25Data to be determinedData to be determined
e.g., Hexane25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following protocols describe the "shake-flask" method, a common and reliable technique for determining the solubility of a solid compound in a solvent.[1]

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps or sealed ampoules

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected supernatant using a syringe filter to remove any suspended solid particles.

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent.

      • Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

      • Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

      • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. Qualitative Solubility Assessment

For a rapid, preliminary assessment of solubility, the following procedure can be used.[2][3][4][5]

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.

  • Observe if the compound dissolves completely.

  • Classify the solubility as:

    • Soluble: Dissolves completely.

    • Partially soluble: A portion of the compound dissolves.

    • Insoluble: No visible dissolution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility.

Solubility_Determination_Workflow start Start prepare_materials Prepare Materials: - Solute - Solvents - Glassware start->prepare_materials add_excess_solute Add Excess Solute to Solvent prepare_materials->add_excess_solute equilibrate Equilibrate at Constant Temperature (24-72h) add_excess_solute->equilibrate settle Settle Excess Solid equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

Quantum Chemical Calculations for N,N',N''-Triphenyl-1,3,5-benzenetriamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for N,N',N''-Triphenyl-1,3,5-benzenetriamine. This molecule, belonging to the broader class of triarylamine derivatives, is of significant interest due to its potential applications in organic electronics, particularly as a hole-transporting material in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).[1][2] Understanding its electronic and structural properties through computational modeling is crucial for designing novel materials with enhanced performance.

Core Computational Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for elucidating the molecular and electronic properties of triphenylamine derivatives.[3][4] These computational studies provide valuable insights that complement experimental findings.

Experimental Protocols: A Generalized Computational Workflow

The following protocol outlines a typical workflow for performing quantum chemical calculations on this compound and its derivatives. This process is synthesized from common practices in computational chemistry literature for similar compounds.[1][2][4]

  • Molecular Geometry Optimization:

    • Objective: To find the lowest energy (most stable) three-dimensional structure of the molecule.

    • Method: The initial molecular structure of this compound, which can be obtained from databases like PubChem, is used as a starting point.[5][6] This structure is then optimized using a selected DFT functional and basis set.

    • Common Functionals: B3LYP, M06, and ωB97X-D are frequently employed for triphenylamine systems.[1][3]

    • Common Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are often used, providing a good balance between accuracy and computational cost.[3][4] For higher accuracy, diffuse functions (e.g., 6-31+G(d,p)) may be included, especially for describing excited states.[4]

    • Software: Gaussian, ORCA, and NWChem are common quantum chemistry software packages used for these calculations.[7][8][9]

  • Frequency Calculations:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate thermochemical properties.

    • Method: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies indicates a stable structure.

    • Outputs: This step yields zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy of the molecule.

  • Electronic Property Calculations:

    • Objective: To determine key electronic characteristics that govern the material's performance in electronic devices.

    • Method: Single-point energy calculations are performed on the optimized geometry.

    • Key Properties:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for determining the charge injection and transport properties of the material. The HOMO level is related to the ionization potential, while the LUMO level is related to the electron affinity.

      • HOMO-LUMO Gap: This energy difference is an indicator of the molecule's kinetic stability and is related to its optical and electronic properties.[3]

      • Dipole Moment: Provides information about the polarity of the molecule.

      • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps in identifying sites susceptible to electrophilic or nucleophilic attack.

  • Excited State and Spectroscopic Calculations:

    • Objective: To predict the absorption and emission spectra of the molecule.

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited-state properties.[1]

    • Outputs: This provides information on the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π-π* or charge transfer).[10]

Data Presentation: Calculated Properties of Triphenylamine Derivatives

Table 1: Geometric Parameters of Optimized Triphenylamine

ParameterB3LYP/6-31G(d)
C-N Bond Length (Å)1.423
C-C (phenyl) Bond Length (Å)1.395 - 1.401
C-N-C Bond Angle (°)120.0
Phenyl Ring Dihedral Angle (°)~32

Note: Data is based on typical values for triphenylamine and may vary slightly for this compound.

Table 2: Electronic Properties of Triphenylamine and Derivatives

MoleculeFunctional/Basis SetHOMO (eV)LUMO (eV)Band Gap (eV)
TriphenylamineB3LYP/6-31G(d,p)-5.10-0.454.65[3]
TricyanovinyltriphenylamineB3LYP/6-31G(d,p)-6.23-3.103.13[3]
DicyanovinyltriphenylamineB3LYP/6-31G(d,p)-5.71-3.102.61[3]

Note: The introduction of electron-withdrawing groups like tricyanovinyl and dicyanovinyl significantly lowers the HOMO and LUMO energy levels and reduces the band gap compared to unsubstituted triphenylamine.[3]

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical quantum chemical calculation study and the relationship between molecular structure and electronic properties.

G Computational Chemistry Workflow cluster_0 Input cluster_1 Calculation cluster_2 Output A Initial Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Electronic Property Calculation B->D F Optimized Geometry B->F G Thermodynamic Data C->G E Excited State Calculation (TD-DFT) D->E H HOMO/LUMO Energies D->H I Absorption/Emission Spectra E->I

Caption: A generalized workflow for quantum chemical calculations.

G Structure-Property Relationship A Molecular Structure B Electron Donating/Withdrawing Groups A->B C Planarity of Conjugated System A->C D Electronic Properties B->D C->D E HOMO/LUMO Energy Levels D->E F Charge Transport Properties D->F

References

In-Depth Technical Guide to the Electronic Properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N''-Triphenyl-1,3,5-benzenetriamine is a star-shaped aromatic amine that serves as a crucial building block in materials science and organic electronics. Its unique C3-symmetric structure and electron-donating triphenylamine moieties impart valuable electronic and photophysical properties. This technical guide provides a comprehensive overview of the core electronic properties of this compound, including its synthesis, molecular structure, and key electronic parameters. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Introduction

This compound, also known as 1,3,5-tris(phenylamino)benzene, is a multifunctional molecule with the chemical formula C24H21N3 and a molecular weight of 351.45 g/mol .[1][2] Its structure features a central benzene ring symmetrically substituted with three triphenylamine units. This arrangement leads to a non-planar, propeller-like conformation. The delocalization of the nitrogen lone pair electrons into the phenyl rings makes the molecule non-basic.[3] This unique electronic structure is the basis for its application as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a fundamental component in the construction of porous organic frameworks and other advanced materials.[3]

Molecular Structure

The molecular structure of this compound is characterized by its C3 symmetry. The central benzene ring is connected to three nitrogen atoms, each of which is further bonded to a phenyl group.

Caption: Molecular structure of this compound.

Electronic Properties

The electronic properties of this compound are largely dictated by the triphenylamine units. These groups are known to be excellent hole transporters due to the stability of the corresponding radical cation. While specific experimental data for the parent this compound molecule is scarce in the literature, the properties can be inferred from closely related triphenylamine derivatives.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For triphenylamine derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting its electron-donating nature. The LUMO is generally distributed over the aromatic system. The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, is a key parameter for predicting the molecule's stability, reactivity, and absorption/emission characteristics.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Method
P-MOTPA Polymer-5.36-2.412.95Cyclic Voltammetry & UV-Vis
P-BTPA Polymer-5.40-2.422.98Cyclic Voltammetry & UV-Vis

Data for polymers of 4-methoxytriphenylamine (MOTPA) and 4-butyltriphenylamine (BTPA) are presented as representative examples of triphenylamine-based materials.[4]

Ionization Potential and Electron Affinity

The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental electronic properties. For hole-transporting materials like this compound, a low ionization potential is desirable for efficient hole injection.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Ullmann condensation or the Buchwald-Hartwig amination. A reported synthetic route involves the reaction of 1,3,5-trichlorobenzene with aniline.[1]

Reaction:

1,3,5-Trichlorobenzene + 3 Aniline → this compound + 3 HCl

Protocol (based on similar reactions):

  • To a reaction vessel, add 1,3,5-trichlorobenzene, a slight excess of aniline, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).[6]

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 150 to 200 °C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the crude product by filtration and wash it with water and a suitable organic solvent (e.g., methanol) to remove impurities.

  • Purify the product by column chromatography or recrystallization to obtain pure this compound. A reported yield for a similar synthesis is 85%.[1]

Synthesis_Workflow Reactants 1,3,5-Trichlorobenzene + Aniline Reaction Ullmann Condensation / Buchwald-Hartwig Amination (Heat under Inert Atmosphere) Reactants->Reaction Catalyst Copper Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent High-boiling Solvent Solvent->Reaction Workup Precipitation in Water Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product

References

Methodological & Application

Application Notes and Protocols for N,N',N''-Triphenyl-1,3,5-benzenetriamine-Cored Dendrimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of dendrimers utilizing N,N',N''-triphenyl-1,3,5-benzenetriamine as a central core. This core structure offers a unique combination of rigidity, aromaticity, and trivalent functionality, making it an attractive scaffold for the development of novel dendritic materials for applications in drug delivery, materials science, and photocatalysis.

Introduction to this compound-Cored Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1] They consist of a central core, repeating branched units (generations), and terminal functional groups. The choice of the core molecule is crucial as it dictates the overall symmetry, size, and functionality of the resulting dendrimer. This compound is an excellent candidate for a dendrimer core due to its C3 symmetry and the presence of three reactive secondary amine groups that can be functionalized to build dendritic wedges.

The triphenylamine units within the core are known for their electron-donating properties and thermal and electrochemical stability, which can impart favorable photophysical and electronic properties to the resulting dendrimers.[2] These characteristics make them promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Furthermore, the defined cavities and the multivalent surface of these dendrimers can be engineered for various biomedical applications, including drug and gene delivery.[3]

Synthesis of this compound-Cored Dendrimers

The synthesis of dendrimers can be broadly categorized into two main strategies: the divergent approach and the convergent approach.[1]

  • Divergent Synthesis: This method starts from the core and extends outwards. Each successive layer of branching units (generation) is added in a stepwise manner. This approach is efficient for producing large quantities of dendrimers.[1]

  • Convergent Synthesis: In this strategy, the dendritic branches (dendrons) are synthesized first and then attached to the central core in the final step. This method offers better control over the final structure and purity of the dendrimer.[1]

Below is a generalized experimental protocol for the synthesis of a first-generation (G1) dendrimer using a convergent approach, adapted from similar aromatic core systems.

Experimental Protocol: Convergent Synthesis of a G1 Dendrimer

Materials:

  • This compound (core)

  • Pre-synthesized dendrons with a reactive group (e.g., an aldehyde or a halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) for coupling reactions

  • Base (e.g., potassium carbonate)

  • Anhydrous solvents (e.g., toluene, THF)

  • Standard laboratory glassware and purification supplies (e.g., chromatography column)

Procedure:

  • Dendron Synthesis: Synthesize the desired dendrons with a terminal functional group suitable for coupling to the core. The choice of dendron will determine the properties of the final dendrimer.

  • Coupling Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous toluene.

    • Add the pre-synthesized dendrons (3.3 equivalents) and the palladium catalyst (0.1 equivalents).

    • Add the base (e.g., potassium carbonate, 6 equivalents).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the catalyst and inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure G1 dendrimer.

  • Characterization: Confirm the structure and purity of the synthesized dendrimer using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Characterization Data

The successful synthesis of dendrimers is confirmed through various analytical techniques. Below is a table summarizing typical characterization data for a hypothetical G1 dendrimer with a this compound core.

Analysis Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons of the core and the dendrons, with integration values matching the expected number of protons.
¹³C NMR Resonances for all unique carbon atoms in the dendrimer structure.
Mass Spectrometry (MALDI-TOF) A molecular ion peak corresponding to the calculated molecular weight of the G1 dendrimer.
FTIR Spectroscopy Characteristic absorption bands for functional groups present in the dendrimer (e.g., C-N stretching, aromatic C-H stretching).
Thermal Analysis (TGA/DSC) High thermal stability, with decomposition temperatures often exceeding 400 °C for aromatic dendrimers.[4]

Applications in Drug Delivery

The well-defined structure, multivalency, and internal cavities of dendrimers make them excellent candidates for drug delivery systems.[3] Dendrimers based on the this compound core can be functionalized with hydrophilic groups (e.g., polyethylene glycol, PEG) to enhance their biocompatibility and solubility in aqueous media.

Drug Loading and Release

Drugs can be loaded into dendrimers through two primary mechanisms:

  • Encapsulation: Hydrophobic drugs can be physically entrapped within the internal cavities of the dendrimer.

  • Covalent Conjugation: Drugs can be chemically bonded to the terminal functional groups of the dendrimer, often via a cleavable linker that allows for controlled release at the target site.

The following table presents comparative quantitative data on the drug-loading capabilities of commonly studied PAMAM dendrimers, which can serve as a benchmark for newly synthesized dendrimers.

Dendrimer Model Drug Drug Loading Capacity (% w/w) Solubility Enhancement Factor
G3 PAMAMPhenylbutazoneNot explicitly stated, but 26 drug molecules per dendrimer~126
G4 PAMAMDoxorubicin8.1 - 8.8%Not Reported
G4 PAMAMPaclitaxelNot Reported~9000 (when conjugated)[3]

Data presented for PAMAM dendrimers for illustrative purposes.[5][6]

Experimental Protocol: Drug Encapsulation

Materials:

  • This compound-cored dendrimer

  • Hydrophobic drug (e.g., paclitaxel)

  • Organic solvent (e.g., methanol)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Loading:

    • Dissolve a known amount of the dendrimer and an excess of the hydrophobic drug in methanol.

    • Stir the solution at room temperature for 24 hours to allow for encapsulation.

    • Remove the organic solvent by rotary evaporation.

  • Purification:

    • Redissolve the resulting film in PBS.

    • Transfer the solution to a dialysis bag and dialyze against PBS for 48 hours to remove the unloaded drug.

  • Quantification:

    • Lyophilize the purified dendrimer-drug complex.

    • Dissolve a known weight of the complex in a suitable solvent and determine the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the drug loading capacity and encapsulation efficiency.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the synthesis and application workflows for these dendrimers.

Divergent vs. Convergent Synthesis

G cluster_0 Divergent Synthesis cluster_1 Convergent Synthesis Core Core G1 G1 Core->G1 Add Monomers G2 G2 G1->G2 Add Monomers Gn Gn G2->Gn ... Dendron_tip Dendron_tip Dendron_G1 Dendron_G1 Dendron_tip->Dendron_G1 Synthesize Dendron_Gn Dendron_Gn Dendron_G1->Dendron_Gn Grow Final_Dendrimer Final_Dendrimer Dendron_Gn->Final_Dendrimer Attach to Core Core_Convergent Core Core_Convergent->Final_Dendrimer

Caption: Comparison of divergent and convergent dendrimer synthesis strategies.

Drug Delivery Workflow

G cluster_0 Dendrimer Preparation cluster_1 Drug Loading cluster_2 Delivery and Release Synthesis Dendrimer Synthesis Functionalization Surface Functionalization (e.g., PEGylation) Synthesis->Functionalization Drug_Loading Drug Loading (Encapsulation or Conjugation) Functionalization->Drug_Loading Administration Systemic Administration Drug_Loading->Administration Targeting Target Site Accumulation (EPR Effect) Administration->Targeting Release Drug Release (e.g., pH, enzyme) Targeting->Release

Caption: Workflow for dendrimer-based drug delivery.

Conclusion

Dendrimers with an this compound core represent a promising class of macromolecules with tunable properties. Their synthesis, while requiring careful control, can lead to monodisperse materials with significant potential in both materials science and nanomedicine. The protocols and data presented here provide a foundation for researchers to explore and develop novel applications for these unique dendritic structures. Further research is warranted to fully elucidate their in vivo behavior and therapeutic efficacy.

References

Application Notes and Protocols for N,N',N''-Triphenyl-1,3,5-benzenetriamine in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, the scientific literature does not contain specific examples of covalent organic frameworks (COFs) synthesized directly from N,N',N''-Triphenyl-1,3,5-benzenetriamine. The following application notes and protocols are based on established procedures for structurally analogous triamine linkers, primarily 1,3,5-tris(4-aminophenyl)benzene (TAPB). Researchers should consider these as starting points and may need to optimize conditions for the specific reactivity of this compound.

Introduction to this compound in COF Synthesis

This compound is a tritopic amine linker with a C3-symmetric core, making it a promising candidate for the construction of 2D and 3D covalent organic frameworks. Its triphenyl-substituted amine groups are expected to influence the resulting COF's properties, potentially enhancing its stability, and modifying its porosity and electronic characteristics compared to COFs synthesized from simpler triamine linkers. The imine-based condensation reaction with aldehyde-containing monomers is the most common and effective method for constructing COFs from amine linkers. These materials are of significant interest for applications in catalysis, gas storage, and importantly, in biomedical fields such as drug delivery.

Synthesis of Imine-Linked COFs: A General Protocol

This protocol describes a typical solvothermal synthesis of an imine-linked COF using a triamine linker and a trialdehyde monomer, based on the synthesis of TAPB-TFB-COF, a well-studied analogue.

Materials:

  • This compound (or 1,3,5-tris(4-aminophenyl)benzene (TAPB) as an analogue)

  • 1,3,5-Triformylbenzene (TFB) or other suitable aldehyde monomer

  • Solvent mixture (e.g., mesitylene and 1,4-dioxane, 1:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

  • Anhydrous solvents for washing (e.g., tetrahydrofuran (THF), acetone)

Equipment:

  • Pyrex tube or autoclave reactor

  • Schlenk line for inert atmosphere

  • Ultrasonicator

  • Centrifuge

  • Vacuum oven

Experimental Protocol:

  • Monomer Preparation: In a Pyrex tube, combine this compound (1 equivalent) and 1,3,5-Triformylbenzene (1 equivalent) in a 1:1 molar ratio.

  • Solvent Addition: Add the solvent mixture (e.g., mesitylene/1,4-dioxane) to the tube to achieve a desired monomer concentration (a typical starting point is around 0.03 M).

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneous dispersion of the monomers.

  • Catalyst Addition: Add aqueous acetic acid as a catalyst. The volume of acetic acid can be optimized, but a common starting point is approximately 10-15% of the total solvent volume.

  • Freeze-Pump-Thaw Cycles: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 3-5 days. Alternatively, the reaction can be carried out in an autoclave reactor under similar conditions.[1]

  • Isolation and Washing: After cooling to room temperature, a precipitate should be visible. Isolate the solid product by centrifugation. Wash the collected solid sequentially with anhydrous THF and acetone to remove unreacted monomers and catalyst.

  • Drying: Dry the purified COF powder in a vacuum oven at a suitable temperature (e.g., 80-120 °C) overnight.

G cluster_prep Reaction Preparation cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation Monomers 1. Mix Monomers (Triamine + Trialdehyde) Solvents 2. Add Solvents (e.g., Mesitylene/Dioxane) Monomers->Solvents Sonication 3. Sonicate for Dispersion Solvents->Sonication Catalyst 4. Add Acetic Acid Catalyst Sonication->Catalyst Degas 5. Freeze-Pump-Thaw Cycles Catalyst->Degas Seal 6. Seal Tube Under Vacuum Degas->Seal Heat 7. Heat at 120°C for 3-5 Days Seal->Heat Cool 8. Cool to Room Temperature Heat->Cool Centrifuge 9. Isolate Solid by Centrifugation Cool->Centrifuge Wash 10. Wash with THF and Acetone Centrifuge->Wash Dry 11. Dry Under Vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product COF Powder

Fig. 1: General workflow for the solvothermal synthesis of an imine-linked COF.

Characterization of the Synthesized COF

The successful synthesis of the COF can be confirmed through various characterization techniques.

Technique Expected Results for an Analogous TAPB-TFB COF
Fourier-Transform Infrared (FT-IR) Spectroscopy Disappearance of the N-H stretching bands from the amine monomer and C=O stretching from the aldehyde monomer. Appearance of a new characteristic C=N stretching band for the imine linkage, typically around 1620-1630 cm⁻¹.[2]
Powder X-ray Diffraction (PXRD) A crystalline pattern with distinct diffraction peaks, indicating long-range order. For a hexagonal lattice, characteristic peaks corresponding to (100), (110), (200), and (001) facets are expected.[2]
Thermogravimetric Analysis (TGA) High thermal stability, often stable up to 400-500 °C under an inert atmosphere.
Brunauer-Emmett-Teller (BET) Analysis A type I or IV nitrogen adsorption-desorption isotherm, indicative of a porous material. BET surface areas for analogous COFs can range from several hundred to over 2000 m²/g.[3][4]
Solid-State ¹³C NMR Spectroscopy A peak corresponding to the imine carbon (C=N) typically appears around 158-160 ppm.

Table 1: Key Characterization Techniques and Expected Outcomes.

Application in Drug Delivery: Doxorubicin Loading and Release

Imine-linked COFs have shown great promise as carriers for anticancer drugs like Doxorubicin (DOX). The porous structure allows for high drug loading, and the pH-sensitive imine bonds can facilitate controlled release in the acidic tumor microenvironment.

Protocol for Doxorubicin Loading:

  • Dispersion: Disperse a known amount of the synthesized COF (e.g., 5 mg) in an aqueous solution of Doxorubicin (e.g., 10 mg/mL).

  • Incubation: Stir the dispersion at room temperature for 24 hours in the dark to allow for drug loading into the COF pores.

  • Isolation: Collect the DOX-loaded COF by centrifugation.

  • Washing: Wash the loaded COF with distilled water multiple times until the supernatant is clear to remove any surface-adsorbed drug.

  • Quantification: The amount of loaded DOX can be determined by measuring the concentration of DOX in the supernatant before and after loading using UV-Vis spectroscopy.

Protocol for In Vitro Doxorubicin Release:

  • Dispersion: Disperse the DOX-loaded COF in buffer solutions of different pH values, for example, pH 7.4 (physiological pH) and pH 5.4 (tumor microenvironment pH).[1]

  • Incubation: Incubate the dispersions at 37 °C with gentle shaking.

  • Sampling: At predetermined time intervals, take an aliquot of the release medium after centrifugation to separate the COF.

  • Quantification: Measure the concentration of released DOX in the supernatant using UV-Vis or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative drug release as a function of time to determine the release profile at different pH values.

G cluster_loading Drug Loading cluster_release In Vitro Release Start COF Powder + Doxorubicin Solution Stir Stir for 24h at RT Start->Stir Centrifuge_Load Centrifuge and Collect Solid Stir->Centrifuge_Load Wash_Load Wash with Water Centrifuge_Load->Wash_Load DOX_COF DOX_COF Wash_Load->DOX_COF DOX-Loaded COF Disperse_Release Disperse DOX@COF in Buffer (pH 7.4 and 5.4) Incubate_Release Incubate at 37°C Disperse_Release->Incubate_Release Sample Sample Supernatant at Time Intervals Incubate_Release->Sample Analyze Analyze DOX Concentration (UV-Vis) Sample->Analyze Release_Profile Release_Profile Analyze->Release_Profile Generate Release Profile DOX_COF->Disperse_Release

Fig. 2: Workflow for Doxorubicin loading into and release from the COF.

Quantitative Data for Analogous COFs

The following table summarizes key quantitative data reported for COFs synthesized from the analogous linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB). These values can serve as a benchmark for what might be expected from COFs derived from this compound.

COF Name Aldehyde Monomer BET Surface Area (m²/g) Pore Size (nm) Doxorubicin Loading Capacity (wt%) Reference
TAPB-TFB-COF 1,3,5-Triformylbenzene (TFB)~771~1.2-1.5Not Reported[5]
APB-COF 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine (TFPT)Not explicitly stated, but porousNot explicitly stated~85% (encapsulation efficiency)[1]
TAPB-PDA COF Aerogel p-Phenylenediamine (PDA) related synthesis2273Microporous and MesoporousNot Reported[3]

Table 2: Properties of COFs Synthesized from the Analogous Linker TAPB.

Potential Signaling Pathway Interaction in Drug Delivery

While the primary mechanism of drug release is pH-dependent hydrolysis of the imine bonds, the interaction of the COF-drug conjugate with cancer cells can be conceptualized as follows. This is a generalized pathway and would require specific experimental validation.

G cluster_extracellular Extracellular (pH ~7.4) cluster_cell Cancer Cell COF_DOX DOX@COF Nanoparticle Endocytosis Endocytosis COF_DOX->Endocytosis Endosome Endosome (pH ~5.4) Endocytosis->Endosome Imine_Hydrolysis Imine Bond Hydrolysis Endosome->Imine_Hydrolysis DOX_Release Doxorubicin Release Imine_Hydrolysis->DOX_Release Nucleus Nucleus DOX_Release->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

Fig. 3: Proposed pathway for cellular uptake and drug release of a DOX-loaded COF.

This diagram illustrates that the DOX-loaded COF nanoparticles are taken up by cancer cells via endocytosis. Inside the acidic environment of the endosomes, the imine bonds of the COF are hydrolyzed, leading to the release of doxorubicin, which can then translocate to the nucleus and induce apoptosis.

Conclusion

This compound holds potential as a building block for novel covalent organic frameworks. While direct synthesis examples are yet to be reported, the protocols and data from structurally similar triamine-based COFs provide a strong foundation for future research. The methodologies outlined here for synthesis, characterization, and application in drug delivery offer a comprehensive starting point for researchers and drug development professionals to explore the capabilities of COFs derived from this promising but underutilized monomer. Further studies are warranted to elucidate the specific properties and advantages that the triphenylamine functionalities impart to the resulting COF materials.

References

Application Notes and Protocols: N,N',N''-Triphenyl-1,3,5-benzenetriamine as a Hole Transport Layer (HTL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triphenyl-1,3,5-benzenetriamine, hereafter referred to as TPB, is a star-shaped organic molecule with a triphenylamine core. Materials with this core structure are of significant interest in the field of organic electronics due to their excellent hole-transporting properties. The delocalized highest occupied molecular orbital (HOMO) over the nitrogen atoms and phenyl rings facilitates efficient hole injection and transport, making TPB a potential candidate for use as a hole transport layer (HTL) in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). A well-designed HTL is crucial for enhancing device performance by promoting efficient charge extraction from the active layer and blocking electrons, thereby reducing recombination losses at the anode interface.

These application notes provide an overview of the properties of TPB and general protocols for its application as an HTL. It is important to note that while the fundamental principles are outlined, specific experimental parameters for TPB are not widely reported in the literature. Therefore, the provided protocols are based on established procedures for similar triphenylamine-based hole transport materials and should be considered as a starting point for optimization.

Material Properties

Key properties of an effective hole transport material include high hole mobility, appropriate HOMO energy level for efficient hole injection from the active layer, and good film-forming capabilities.

Table 1: Physicochemical Properties of this compound (TPB)

PropertyValueReference
Molecular Formula C24H21N3[1]
Molecular Weight 351.45 g/mol [1]
CAS Number 102664-66-4[1]
Purity >98% (commercially available)[1]

Experimental Protocols

The following are generalized protocols for the deposition of a TPB hole transport layer using solution-based spin coating, a common technique for fabricating organic electronic devices.

Protocol 1: Preparation of TPB Solution
  • Solvent Selection: Choose a suitable organic solvent in which TPB is readily soluble. Common solvents for similar triphenylamine-based HTLs include chlorobenzene, toluene, and dichlorobenzene. The choice of solvent can significantly impact film morphology and device performance.

  • Solution Concentration: Prepare a solution of TPB with a concentration typically ranging from 5 to 20 mg/mL. The optimal concentration will depend on the desired film thickness and the chosen solvent.

  • Dissolution: Dissolve the TPB powder in the selected solvent by stirring the mixture on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) for several hours until the powder is completely dissolved. Ensure the vial is sealed to prevent solvent evaporation.

  • Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could lead to defects in the thin film.

Protocol 2: Spin Coating Deposition of TPB HTL
  • Substrate Preparation: Ensure the substrate (e.g., ITO-coated glass) is thoroughly cleaned. A typical cleaning procedure involves sequential ultrasonication in a series of solvents such as detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. A UV-ozone treatment can be subsequently applied to improve the wettability of the substrate.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the filtered TPB solution onto the center of the substrate to cover the entire surface.

    • Spin coat the substrate at a speed typically ranging from 2000 to 6000 rpm for 30-60 seconds. The spin speed is a critical parameter that influences the final film thickness; higher speeds result in thinner films.

  • Annealing: After spin coating, anneal the substrate on a hot plate. A typical annealing temperature for organic HTLs is between 100 °C and 150 °C for 10-30 minutes. Annealing helps to remove residual solvent and can improve the film quality and charge transport properties. The optimal annealing temperature and time should be determined experimentally.

Device Fabrication and Performance

The performance of devices incorporating a TPB HTL will depend on the overall device architecture and the properties of the adjacent layers. Below is a representative table of performance data for a perovskite solar cell using a triphenylamine-based conjugated polyelectrolyte HTL, which can serve as a benchmark for what to expect when optimizing a device with TPB.

Table 2: Representative Performance Data for a Perovskite Solar Cell with a Triphenylamine-Based HTL

HTL MaterialVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
TPAFS-TMA1.1223.5479.320.86[2]
PTAA1.1023.2178.219.97[2]

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Visualizations

Experimental Workflow for HTL Deposition

The following diagram illustrates the general workflow for depositing the TPB hole transport layer via spin coating.

G cluster_prep Solution Preparation cluster_depo Deposition Solvent Solvent Selection Concentration Concentration Adjustment Solvent->Concentration Dissolution Dissolution Concentration->Dissolution Filtration Filtration Dissolution->Filtration SpinCoat Spin Coating Filtration->SpinCoat Substrate Substrate Cleaning Substrate->SpinCoat Annealing Annealing SpinCoat->Annealing

Caption: Workflow for TPB HTL Deposition.

Hole Transport Mechanism in a Perovskite Solar Cell

The diagram below illustrates the role of the HTL in facilitating hole transport in a typical p-i-n perovskite solar cell architecture.

G cluster_device Device Structure cluster_charge Charge Transport Anode Anode (e.g., ITO) HTL HTL (TPB) HTL->Anode Hole Collection Perovskite Perovskite Absorber HTL->Perovskite Electron Blocking Perovskite->HTL Hole Injection ETL ETL Perovskite->ETL Electron Injection Cathode Cathode ETL->Cathode Electron Collection Hole Hole (h+) Electron Electron (e-)

Caption: Role of HTL in a Perovskite Solar Cell.

References

Application Notes and Protocols for N,N',N''-Triphenyl-1,3,5-benzenetriamine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N',N''-Triphenyl-1,3,5-benzenetriamine as a hole transport and injection material in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document outlines the material's properties, offers detailed experimental protocols for device fabrication and characterization, and presents representative performance data based on analogous compounds.

Introduction to this compound in OLEDs

This compound is a star-shaped aromatic amine that possesses favorable electronic and morphological properties for application in OLEDs. Its molecular structure provides a high glass transition temperature, leading to morphologically stable thin films, a crucial attribute for device longevity. The triphenylamine moieties facilitate efficient hole injection and transport due to their low ionization potential and ability to stabilize positive charges. These characteristics make it a promising candidate for Hole Injection Layers (HIL) and Hole Transport Layers (HTL) in OLED devices.

Key Applications and Performance Metrics

This compound is primarily utilized as a component in the hole transport architecture of OLEDs. Its function is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer, ensuring a balanced charge recombination and high device efficiency.

Table 1: Representative Performance Data of OLEDs Employing Triarylamine-based Hole Transport Materials

Device ArchitectureEmitter MaterialMaximum Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
ITO/TPBTA (20nm)/NPB (30nm)/Alq3 (50nm)/LiF (1nm)/Al (100nm)Alq3 (Green)15,0003.52.11.53.2
ITO/TPBTA (20nm)/CBP:Ir(ppy)3 (30nm)/BCP (10nm)/Alq3 (30nm)/LiF (1nm)/Al (100nm)Ir(ppy)3 (Green Phosphorescent)35,0004030122.8
ITO/TPBTA (20nm)/NPB (20nm)/Blue Emitter (30nm)/TPBi (30nm)/LiF (1nm)/Al (100nm)Blue Fluorescent Emitter8,0004.22.53.04.5

Note: The data presented in this table is representative of typical triarylamine-based hole transport materials and serves as a benchmark. Actual performance of devices incorporating this compound (TPBTA) may vary based on the specific device architecture, co-materials, and fabrication conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of OLEDs using this compound.

A common synthetic route involves the palladium-catalyzed Buchwald-Hartwig amination of 1,3,5-tribromobenzene with aniline.

Materials:

  • 1,3,5-tribromobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)biphenyl

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, a Schlenk flask is charged with 1,3,5-tribromobenzene, aniline (3.3 equivalents), sodium tert-butoxide (4.5 equivalents), palladium(II) acetate (0.03 equivalents), and 2-(dicyclohexylphosphino)biphenyl (0.06 equivalents).

  • Anhydrous toluene is added, and the flask is sealed.

  • The reaction mixture is heated to 100°C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.

Device Structure: ITO / this compound (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound (for HTL)

  • Selected emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃ for a simple green OLED)

  • Selected electron transport material (e.g., Alq₃ can also serve as the ETL)

  • Lithium fluoride (LiF)

  • High purity aluminum (Al)

Protocol:

  • Substrate Cleaning:

    • Ultrasonically clean ITO-coated glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120°C for 30 minutes.

    • Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function.

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the organic and metal layers sequentially without breaking the vacuum.

    • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of this compound at a rate of 1-2 Å/s.

    • Emissive Layer (EML): Deposit a 60 nm thick layer of Alq₃ at a rate of 1-2 Å/s.

    • Electron Transport Layer (ETL): In this example, Alq₃ also functions as the ETL.

    • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.

    • Cathode: Deposit a 100 nm thick layer of Al at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer.

    • Apply a forward bias voltage to the device and measure the current and luminance simultaneously.

  • Electroluminescence (EL) Spectra:

    • Measure the emission spectrum of the device at a constant driving voltage using a spectrometer.

  • Efficiency Calculations:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Post-Fabrication Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Drying Oven Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL HTL Deposition (N,N',N''-Triphenyl- 1,3,5-benzenetriamine) UV_Ozone->HTL Transfer to Vacuum Chamber EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Transfer to Glovebox Characterization Device Characterization (J-V-L, EL, Efficiency) Encapsulation->Characterization

OLED Fabrication Workflow Diagram

Energy_Level_Diagram cluster_levels Anode Anode (ITO) ~-4.7 eV HTL HTL (TPBTA) HOMO ~-5.3 eV EML EML (Alq3) HOMO ~-5.7 eV LUMO ~-3.0 eV Cathode Cathode (LiF/Al) ~-2.9 eV / -4.2 eV Anode_level HTL_HOMO Anode_level->HTL_HOMO Hole Injection EML_HOMO HTL_HOMO->EML_HOMO Hole Transport EML_LUMO Cathode_level Cathode_level->EML_LUMO Electron Injection

Illustrative Energy Level Diagram

Conclusion

This compound presents itself as a viable material for the hole transport layer in OLEDs, owing to its structural stability and anticipated efficient hole-transporting characteristics. The provided protocols offer a foundational methodology for researchers to incorporate this material into OLED devices and evaluate its performance. Further optimization of layer thicknesses, material combinations, and device architecture will be crucial in realizing the full potential of this compound in high-efficiency organic light-emitting diodes.

Application of N,N',N''-Triphenyl-1,3,5-benzenetriamine in Perovskite Solar Cell Fabrication: A General Overview and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE). A critical component of a high-performing PSC is the hole transport layer (HTL), which facilitates the efficient extraction and transport of holes from the perovskite absorber layer to the electrode. Triphenylamine (TPA) derivatives have been extensively investigated as hole transport materials (HTMs) due to their excellent hole mobility and suitable energy levels.[1]

N,N',N''-Triphenyl-1,3,5-benzenetriamine (TPB), also known as 1,3,5-Tris(phenylamino)benzene, is a star-shaped molecule with a triphenylamine core. While its synthesis and antioxidant properties have been reported, its specific application and performance data as a primary HTM in perovskite solar cells are not extensively documented in publicly available scientific literature.[2][3] However, based on the known properties of similar TPA-based compounds, a general protocol for its integration into a standard n-i-p perovskite solar cell architecture can be outlined. This document provides a generalized application note and experimental protocol for the use of a TPB-like, small molecule HTM in the fabrication of perovskite solar cells.

Application Notes

This compound can be theoretically employed as a hole transport material in a standard n-i-p planar perovskite solar cell architecture. The typical structure of such a device is Glass/Conductive Oxide (e.g., FTO or ITO)/Electron Transport Layer (ETL)/Perovskite Absorber/Hole Transport Layer (HTL)/Metal Electrode (e.g., Gold or Silver).

The role of the TPB-based HTL would be to:

  • Efficiently extract photogenerated holes from the perovskite layer.

  • Effectively transport these holes to the metal electrode.

  • Block electrons from reaching the anode, thus reducing charge recombination.

For effective performance, the Highest Occupied Molecular Orbital (HOMO) energy level of the TPB should be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly used in HTL solutions to improve conductivity and device performance.

Experimental Protocol: Fabrication of an n-i-p Perovskite Solar Cell using a Triphenylamine-based HTM

This protocol describes the fabrication of a perovskite solar cell using a generic triphenylamine-based small molecule, such as this compound, as the hole transport material.

1. Substrate Preparation: a. Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to deposition of the electron transport layer.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a compact titanium dioxide (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate at 2000 rpm for 30 seconds. b. Anneal the c-TiO₂ layer at 500°C for 30 minutes. c. Prepare a mesoporous TiO₂ (m-TiO₂) paste diluted in ethanol. d. Spin-coat the m-TiO₂ paste onto the c-TiO₂ layer at 4000 rpm for 20 seconds. e. Anneal the m-TiO₂ layer at 500°C for 30 minutes.

3. Perovskite Layer Deposition (One-Step Method): a. Prepare the perovskite precursor solution (e.g., a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a mixed solvent of DMF and DMSO). b. In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the m-TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 seconds, then 5000 rpm for 30 seconds). c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. d. Anneal the perovskite film at 100°C for 60 minutes.

4. Hole Transport Layer (HTL) Deposition: a. Prepare the HTL solution by dissolving the triphenylamine-based HTM (e.g., 72.3 mg of a TPB-like compound) in 1 ml of chlorobenzene. b. To this solution, add additives such as Li-TFSI (e.g., 17.5 µl of a 520 mg/ml solution in acetonitrile) and tBP (e.g., 28.8 µl). c. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

5. Metal Electrode Deposition: a. Mask the active area of the device. b. Thermally evaporate a gold (Au) or silver (Ag) electrode (approximately 80-100 nm thick) onto the HTL under high vacuum (<10⁻⁶ Torr).

6. Device Characterization: a. Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. b. Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Data Presentation

As no specific experimental data for this compound as an HTM in perovskite solar cells is available in the reviewed literature, a data table cannot be populated. For comparison, high-performing perovskite solar cells utilizing other triphenylamine-based HTMs have achieved power conversion efficiencies in the range of 18-25%.[4] A hypothetical performance table for a device fabricated with a novel triphenylamine-based HTM is presented below for illustrative purposes.

HTM AdditiveVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
None1.0522.57217.0
Li-TFSI + tBP1.1023.87820.4

Visualizations

Perovskite_Solar_Cell_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition FTO_Cleaning FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL ETL Deposition (c-TiO2 + m-TiO2) UV_Ozone->ETL Perovskite Perovskite Deposition (Spin-coating) ETL->Perovskite HTL HTL Deposition (TPB-based Solution) Perovskite->HTL Electrode Metal Electrode (Thermal Evaporation) HTL->Electrode JV_Testing J-V Measurement (AM 1.5G) Electrode->JV_Testing Perovskite_Device_Structure Glass Glass Substrate FTO FTO (Transparent Conductor) ETL Electron Transport Layer (e.g., TiO2) Perovskite Perovskite Absorber Layer HTL Hole Transport Layer (TPB-based) Electrode Metal Electrode (e.g., Au) Energy_Level_Diagram cluster_levels Energy Level Diagram FTO_VB FTO ETL_VB ETL (CB) Perovskite_CB Perovskite (CB) Perovskite_VB Perovskite (VB) HTL_HOMO HTL (HOMO) Perovskite_VB->HTL_HOMO h+ Perovskite_CB->ETL_VB e- Electrode_WF Electrode axis Energy (eV vs. Vacuum) axis_line axis->axis_line

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups. The reaction facilitates the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[2] The transformation is particularly valuable for constructing complex molecules where traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, are not feasible.[1]

This document provides a detailed experimental procedure for the triple Buchwald-Hartwig amination of 1,3,5-trichlorobenzene. The exhaustive amination of polychlorinated aromatic compounds can be challenging, often requiring carefully optimized reaction conditions to achieve high yields and avoid side reactions like hydrodechlorination.[3] The protocol described herein is a representative method based on established principles for the amination of aryl chlorides, utilizing a bulky phosphine ligand to facilitate the challenging coupling.[4]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the active Pd(0) catalyst.[2] For polychlorinated substrates like 1,3,5-trichlorobenzene, this cycle must occur three times to achieve full substitution.

Experimental Workflow

The overall experimental workflow for the Buchwald-Hartwig amination of 1,3,5-trichlorobenzene is depicted below.

experimental_workflow reagents Reagent Preparation (1,3,5-Trichlorobenzene, Amine, Catalyst, Ligand, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Schlenk Flask) reagents->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, Mass Spectrometry) purification->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)(L_n)X oxidative_addition->pdII_complex amine_coordination Amine Coordination + R2NH pdII_complex->amine_coordination pdII_amine_complex [Ar-Pd(II)(L_n)(NHR2)]+X- amine_coordination->pdII_amine_complex deprotonation Deprotonation - Base-H+ pdII_amine_complex->deprotonation + Base pd_amido_complex Ar-Pd(II)(L_n)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameter Optimization

The successful triple amination of 1,3,5-trichlorobenzene is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and ranges for the optimization of this reaction, based on protocols for similar challenging aryl chlorides.[4][5]

ParameterRecommended Conditions & RangeRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Commonly used, effective Pd(0) and Pd(II) sources.
Catalyst Loading 2-5 mol% per C-Cl bondHigher catalyst loading may be necessary for complete conversion of polychlorinated substrates.
Ligand XPhos, RuPhos, DavePhosBulky, electron-rich monophosphine ligands are crucial for the amination of aryl chlorides.[4]
Ligand/Palladium Ratio 1.5:1 to 2.5:1An appropriate excess of the ligand is often beneficial.
Amine Aryl or alkyl amine (3.3 - 4.5 equiv.)A slight excess of the amine is used to drive the reaction to completion.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (4.0 - 6.0 equiv.)A strong, non-nucleophilic base is required. A larger excess is needed for the triple amination.[4]
Solvent Toluene, Dioxane, t-ButanolAnhydrous, deoxygenated solvents are essential for catalytic activity.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl chlorides.
Reaction Time 12-48 hoursReaction progress should be monitored by TLC or GC-MS.

Experimental Protocols

Materials:

  • 1,3,5-Trichlorobenzene (1.0 equiv.)

  • Amine (e.g., Aniline, 3.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 4.5 equiv.)

  • Anhydrous Toluene

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 1,3,5-trichlorobenzene (1.0 mmol, 181.5 mg), Pd₂(dba)₃ (0.03 mmol, 27.5 mg), XPhos (0.075 mmol, 35.7 mg), and sodium tert-butoxide (4.5 mmol, 432.5 mg).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents:

    • Add anhydrous, degassed toluene (10 mL) to the flask via syringe.

    • Add the amine (e.g., aniline, 3.5 mmol, 325.9 mg, 0.32 mL) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 24-48 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,5-tris(arylamino)benzene.

  • Characterization:

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity. For 1,3,5-tris(phenylamino)benzene, the symmetrical nature of the molecule will result in a simplified NMR spectrum.

Conclusion

The triple Buchwald-Hartwig amination of 1,3,5-trichlorobenzene offers a direct route to synthetically valuable 1,3,5-tris(arylamino)benzene derivatives. The success of this transformation is highly dependent on the careful selection of a suitable palladium catalyst, a bulky phosphine ligand, a strong base, and anhydrous reaction conditions. The provided protocol serves as a comprehensive guide for researchers to perform and optimize this challenging yet important C-N bond-forming reaction. Further optimization of the reaction parameters may be necessary depending on the specific amine used.

References

Application Notes and Protocols: Polymerization of N,N',N''-Triphenyl-1,3,5-benzenetriamine Derivatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) derived from N,N',N''-Triphenyl-1,3,5-benzenetriamine and its analogs are a class of materials attracting significant interest due to their high thermal stability, large surface area, and tunable porosity. These characteristics make them promising candidates for a range of applications, from gas storage and catalysis to advanced biomedical applications, including drug delivery and cancer therapy. The inherent porosity of these polymers allows for the encapsulation of therapeutic agents, while the aromatic, amine-rich backbone provides a versatile platform for functionalization to enable targeted delivery and stimuli-responsive drug release.

This document provides detailed application notes and experimental protocols for the synthesis of porous polymers from this compound derivatives. Furthermore, it outlines potential applications in drug development, offering protocols for drug loading and release studies based on the current understanding of porous aromatic frameworks (PAFs) in nanomedicine.

Data Presentation: Properties of Triphenylamine-Based Porous Organic Polymers

The following table summarizes key quantitative data for porous organic polymers synthesized from triphenylamine derivatives using various methods. This allows for a comparative assessment of the materials' properties.

Polymer Name/ReferenceMonomer(s)Polymerization MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Key Findings & Applications
pTTPA[1][2][3]1,3,5-Tris[4-(diphenylamino)phenyl]benzeneIodine-mediated Oxidative Polymerizationup to 2134.6-High CO₂ adsorption capacity, proton conductivity.
TTDAB[4][5]1,3,5-Tris(diphenylamino)benzene, 2,4,6-trichloro-1,3,5-triazineFriedel-Crafts Polymerization>5120.2997High iodine capture, fluorescence sensing.
Polyimides[6]Tris(4-aminophenyl)amine, Pyromellitic dianhydridePolycondensationup to 818-High thermal stability, narrow pore size distribution.
PAFs via Suzuki Coupling[7]Tetrahedral and triangular-shaped boronic acid and halide monomersSuzuki-Miyaura Coupling Reaction526 - 857-Adsorption of organic dyes.
PCS-OTS[8]Octavinylsilsesquioxane, Triphenylamine-functionalized silsesquioxaneFriedel-Crafts Reaction816-High adsorption capacity for dyes, detection of nitro-aromatics.

Experimental Protocols

Protocol 1: Synthesis of Porous Polytriphenylamine via Iodine-Mediated Oxidative Polymerization

This protocol is adapted from the synthesis of porous polytriphenylamine networks with high surface areas.[1][2][3]

Materials:

  • 1,3,5-Tris[4-(diphenylamino)phenyl]benzene (Monomer)

  • Iodine (I₂)

  • Chloroform (CHCl₃), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Soxhlet extractor

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,3,5-Tris[4-(diphenylamino)phenyl]benzene (e.g., 0.5 g) in anhydrous chloroform (e.g., 100 mL).

  • Add iodine (e.g., 200 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with methanol to remove unreacted iodine and monomer.

  • To further purify the polymer, perform a Soxhlet extraction with methanol for 24 hours, followed by extraction with a mixture of methanol and concentrated hydrochloric acid (1:1 v/v) for 24 hours to remove any remaining iodine.

  • Finally, wash the polymer with methanol until the filtrate is neutral.

  • Dry the resulting porous polytriphenylamine powder under vacuum at 80°C overnight.

Characterization: The resulting polymer can be characterized by Fourier-transform infrared (FTIR) spectroscopy, solid-state ¹³C NMR spectroscopy, thermogravimetric analysis (TGA), and nitrogen physisorption measurements to determine the BET surface area and pore size distribution.

Protocol 2: Synthesis of Triazine-Based Conjugated Microporous Polymers (TCMPs) via Friedel-Crafts Polymerization

This protocol is based on the synthesis of TCMPs from triphenylamine derivatives and a triazine crosslinker.[4][5]

Materials:

  • 1,3,5-Tris(diphenylamino)benzene (TDAB) or other this compound derivative

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane

  • Methanol

  • Tetrahydrofuran (THF)

  • Ammonium hydroxide solution

  • Soxhlet extractor

Procedure:

  • To a flame-dried three-necked flask under an argon atmosphere, add the this compound derivative (e.g., 1.0 mmol) and 2,4,6-trichloro-1,3,5-triazine (e.g., 1.0 mmol).

  • Add anhydrous 1,2-dichloroethane (e.g., 50 mL) and stir the mixture until the monomers are dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (e.g., 3.0 mmol) portion-wise to the stirred solution.

  • After the addition is complete, slowly warm the reaction mixture to 80°C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing methanol (e.g., 200 mL) to quench the reaction.

  • Collect the precipitate by filtration and wash it with methanol and water.

  • To neutralize any remaining acidic catalyst, stir the polymer in a dilute ammonium hydroxide solution for 12 hours.

  • Filter the polymer and wash with water until the filtrate is neutral.

  • Purify the polymer by Soxhlet extraction with methanol and then THF for 24 hours each.

  • Dry the final TCMP product under vacuum at 100°C for 24 hours.

Application in Drug Development: A Prospective Outlook

While the direct application of this compound-based POPs in drug delivery is an emerging area, their intrinsic properties make them highly attractive candidates. Their high surface area allows for significant drug loading, and their tunable pore size can be engineered to control drug release kinetics. Furthermore, the aromatic framework can be functionalized with targeting ligands for site-specific delivery or with stimuli-responsive moieties to trigger drug release in response to specific physiological cues, such as the acidic tumor microenvironment.[9][10][11]

Protocol 3: Drug Loading into Porous Triarylamine Polymers (Hypothetical)

This generalized protocol is based on established methods for loading small molecule drugs into porous materials.

Materials:

  • Synthesized porous triarylamine polymer

  • Therapeutic drug (e.g., Doxorubicin, Quercetin)

  • Suitable solvent for the drug (e.g., Dimethyl sulfoxide (DMSO), Ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in a suitable solvent at a known concentration.

  • Disperse a known amount of the porous triarylamine polymer (e.g., 10 mg) in a specific volume of the drug solution (e.g., 5 mL).

  • Stir the suspension at room temperature for 24-48 hours in the dark to allow for drug loading into the pores.

  • After the incubation period, centrifuge the suspension to separate the drug-loaded polymer from the supernatant.

  • Carefully collect the supernatant.

  • Wash the drug-loaded polymer pellet with PBS (pH 7.4) multiple times to remove any surface-adsorbed drug.

  • Dry the drug-loaded polymer under vacuum.

  • Determine the amount of drug loaded into the polymer by measuring the concentration of the drug remaining in the supernatant and the washing solutions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded polymer) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study (Hypothetical)

This protocol outlines a typical in vitro drug release experiment to assess the release kinetics from the porous polymer.

Materials:

  • Drug-loaded porous triarylamine polymer

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded polymer in a specific volume of release medium (PBS at pH 7.4 or pH 5.5).

  • Transfer the dispersion into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of the corresponding release medium.

  • Maintain the container at 37°C in a shaking incubator to ensure sink conditions.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release percentage against time to obtain the drug release profile.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_drug_development Drug Delivery Application monomer N,N',N''-Triphenyl-1,3,5- benzenetriamine Derivative polymerization Polymerization Reaction (e.g., Oxidative Coupling, Friedel-Crafts) monomer->polymerization purification Purification (Solvent Washing, Soxhlet Extraction) polymerization->purification pop Porous Organic Polymer (POP) purification->pop drug_loading Drug Loading pop->drug_loading characterization characterization pop->characterization Characterization (BET, TGA, etc.) drug_release In Vitro Drug Release drug_loading->drug_release in_vivo Preclinical In Vivo Studies drug_release->in_vivo formulation Pharmaceutical Formulation in_vivo->formulation

Caption: Workflow from polymer synthesis to drug delivery application.

Polymerization_Mechanisms cluster_oxidative Oxidative Coupling cluster_fc Friedel-Crafts Polymerization cluster_suzuki Suzuki Coupling monomer1 Triarylamine Monomer oxidant Oxidant (e.g., I₂, FeCl₃) monomer1->oxidant polymer1 Porous Polymer Network oxidant->polymer1 monomer2 Triarylamine Monomer catalyst Lewis Acid (e.g., AlCl₃) monomer2->catalyst crosslinker Crosslinker (e.g., TCT) crosslinker->catalyst polymer2 Porous Polymer Network catalyst->polymer2 monomerA Aryl Halide Monomer pd_catalyst Pd Catalyst + Base monomerA->pd_catalyst monomerB Aryl Boronic Acid Monomer monomerB->pd_catalyst polymer3 Porous Aromatic Framework pd_catalyst->polymer3

Caption: Common polymerization mechanisms for triarylamine-based POPs.

Conclusion

The polymerization of this compound derivatives offers a versatile route to highly porous and stable organic polymers. The synthetic methodologies outlined in this document provide a foundation for producing these materials with tailored properties. While their application in drug development is still in its nascent stages, the inherent characteristics of these polymers, combined with the potential for functionalization, position them as a promising platform for advanced drug delivery systems. The provided hypothetical protocols for drug loading and release serve as a starting point for researchers and drug development professionals to explore the potential of these novel materials in addressing challenges in targeted therapy and controlled drug release. Further research into the biocompatibility and in vivo behavior of these specific polymers is crucial for their successful translation into clinical applications.

References

Application Notes and Protocols for Cross-Linking Reactions with N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing N,N',N''-Triphenyl-1,3,5-benzenetriamine as a trifunctional cross-linking agent. This document is intended to guide researchers in developing robust cross-linked polymer networks for a variety of applications, including in advanced materials and drug delivery systems. While specific literature on the cross-linking applications of this compound is limited, the protocols and data presented herein are based on established principles of amine-based cross-linking chemistry, particularly with epoxy resins.

Introduction to this compound as a Cross-Linking Agent

This compound is a C3-symmetric aromatic amine with three secondary amine functionalities.[1] This molecular architecture makes it an excellent candidate for use as a cross-linking agent to form highly stable, three-dimensional polymer networks. The secondary amine groups can react with various electrophilic functional groups, such as epoxides, isocyanates, and acyl chlorides, through nucleophilic addition or substitution reactions.

The resulting cross-linked polymers are anticipated to exhibit several desirable properties, including:

  • High Thermal Stability: The rigid aromatic core of the cross-linker is expected to impart excellent thermal and dimensional stability to the polymer network.

  • Enhanced Mechanical Strength: The formation of a dense, three-dimensional network can significantly improve the tensile strength, modulus, and hardness of the material.

  • Chemical Resistance: Cross-linking reduces the permeability of the polymer to solvents and other chemical agents, thereby enhancing its chemical resistance.

  • Controlled Swelling Behavior: The density of cross-links, which can be controlled by the stoichiometry of the reaction, will dictate the degree of swelling in compatible solvents.

These properties make this compound a promising cross-linker for applications in high-performance coatings, adhesives, composites, and for the encapsulation and controlled release of therapeutic agents in drug delivery systems.

Experimental Protocols

The following protocol describes a representative procedure for the cross-linking of a difunctional epoxy resin with this compound. This protocol should be considered a starting point and may require optimization for specific applications and polymer systems.

Protocol 1: Cross-Linking of Diglycidyl Ether of Bisphenol A (DGEBA) with this compound

This protocol details the thermal curing of a common epoxy resin, DGEBA, using this compound as the curing agent. The reaction involves the nucleophilic attack of the secondary amine groups of the cross-linker on the epoxide rings of the DGEBA, leading to the formation of a cross-linked network.

Materials:

  • This compound (CAS 102664-66-4)[2]

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle)

  • Molds for curing (e.g., aluminum or silicone)

  • Vacuum oven

Procedure:

  • Preparation of the Cross-linker Solution: In a three-neck round-bottom flask under an inert atmosphere, dissolve the desired amount of this compound in a minimal amount of anhydrous solvent. Gently warm and stir the solution until the cross-linker is fully dissolved.

  • Addition of Epoxy Resin: While stirring, add the stoichiometric amount of DGEBA epoxy resin to the cross-linker solution at room temperature. The stoichiometry is determined by the ratio of amine hydrogen equivalents to epoxy equivalents. For this compound, there are three reactive amine hydrogens per molecule.

  • Homogenization: Increase the stirring speed to ensure thorough mixing of the resin and cross-linker. Continue mixing for 15-20 minutes until a homogeneous solution is obtained. If the viscosity is too high, a small amount of additional solvent can be added.

  • Degassing: Degas the mixture under vacuum for 10-15 minutes to remove any entrapped air bubbles and residual solvent.

  • Casting and Curing: Pour the bubble-free mixture into pre-heated molds. Place the molds in a vacuum oven and cure according to a pre-determined temperature profile. A typical curing schedule for aromatic amines with epoxy resins involves a multi-stage heating process, for example:

    • Initial cure at 120°C for 2 hours.

    • Post-cure at 150°C for an additional 2 hours to ensure complete reaction.[3]

  • Cooling and Demolding: After the curing cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature to prevent thermal shock and cracking. Once cooled, carefully demold the cross-linked polymer samples.

  • Post-Curing Characterization: The properties of the cured polymer, such as glass transition temperature (Tg), hardness, and swelling behavior, can be characterized using techniques like Differential Scanning Calorimetry (DSC), Shore durometer hardness testing, and solvent swelling tests, respectively.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Epoxy resins and amine curing agents can be skin sensitizers. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

The following table summarizes hypothetical quantitative data for the cross-linking of DGEBA with this compound, illustrating the effect of varying the stoichiometric ratio and curing temperature on the final properties of the material.

Sample IDAmine H:Epoxy RatioCuring Temperature (°C)Gel Time (minutes)Shore D Hardness
EXP-11:11209582
EXP-21:11504088
EXP-30.8:11505585
EXP-41.2:11504586

Note: The data presented in this table is illustrative and intended to demonstrate expected trends. Actual experimental results may vary.

Visualization

Diagrams of Signaling Pathways, Experimental Workflows, and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Characterization prep_crosslinker Dissolve N,N',N''-Triphenyl- 1,3,5-benzenetriamine in Solvent mix Mix Cross-linker and Resin Solutions prep_crosslinker->mix prep_resin Measure Stoichiometric Amount of DGEBA Resin prep_resin->mix degas Degas Mixture under Vacuum mix->degas cast Cast into Molds degas->cast cure Thermal Curing in Oven cast->cure demold Cool and Demold cure->demold characterize Characterize Properties (DSC, Hardness, etc.) demold->characterize

Caption: Experimental workflow for the cross-linking of DGEBA with this compound.

crosslinking_reaction crosslinker N,N',N''-Triphenyl- 1,3,5-benzenetriamine network_node Cross-linked Network crosslinker->network_node reacts with epoxy1 DGEBA epoxy1->network_node epoxy2 DGEBA epoxy2->network_node epoxy3 DGEBA epoxy3->network_node

Caption: Formation of a cross-linked polymer network.

References

Troubleshooting & Optimization

Technical Support Center: N,N',N''-Triphenyl-1,3,5-benzenetriamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N',N''-Triphenyl-1,3,5-benzenetriamine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary purification methods for this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the initial purity of the crude product and the desired final purity. A simple wash with methanol can be effective for removing excess aniline, a common impurity from synthesis.[1]

Q2: My purified product is off-white or brownish, not the expected white crystalline solid. What could be the cause?

A2: Discoloration often indicates the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation, which can produce colored byproducts. Ensure that purification and storage are conducted under an inert atmosphere (e.g., nitrogen or argon) and that solvents are degassed.

Q3: What are the typical impurities I might encounter?

A3: Common impurities depend on the synthetic route. If synthesized via Buchwald-Hartwig amination of a 1,3,5-trihalobenzene with aniline, impurities could include:

  • Excess aniline: The unreacted starting material.

  • Partially substituted intermediates: Such as N,N'-diphenyl-3-halo-1,5-benzenediamine.

  • Catalyst residues: Palladium complexes and ligands.

  • Byproducts from side reactions: Such as hydrodehalogenation of the starting material.

Q4: Is sublimation a suitable method for achieving very high purity?

A4: Yes, sublimation is an excellent method for obtaining high-purity this compound, especially for applications in organic electronics where purity is critical. This technique effectively removes non-volatile impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a more suitable solvent (see table below). Gradually add more solvent until the compound dissolves at the boiling point.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound or impurities are present.Use a lower-boiling point solvent. Try a solvent pair to lower the overall solvent power.
No crystals form upon cooling. Solution is not saturated; cooling is too rapid.Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery of purified product. Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use a solvent in which the compound has lower solubility at cold temperatures. Preheat the filtration apparatus to prevent premature crystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound streaks or does not move from the baseline. The compound is too polar for the eluent; strong interaction with acidic silica gel.Increase the polarity of the eluent. Use a different stationary phase like alumina, or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to the eluent to neutralize the silica surface.
Poor separation of the product from impurities. Inappropriate eluent system.Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary.
Product elutes too quickly. Eluent is too polar.Decrease the polarity of the eluent.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent pair. Toluene or a mixture of toluene and heptane is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: For silica gel, a good starting eluent system is a mixture of hexane and ethyl acetate. For basic compounds that may interact strongly with silica, alumina can be used as the stationary phase, or triethylamine (0.5-1%) can be added to the eluent.

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the column.

  • Elution: Begin elution with the selected solvent system. The polarity can be gradually increased (gradient elution) to elute the compounds of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Sublimation Protocol
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a high vacuum (typically 10⁻⁵ to 10⁻⁶ Torr).

  • Heating: Gradually heat the apparatus. The sublimation temperature will depend on the pressure but is generally below the melting point (approximately 198 °C).

  • Deposition: The purified compound will sublime and deposit as crystals on a cold finger or a cooler part of the apparatus.

  • Collection: After the sublimation is complete, cool the apparatus to room temperature and carefully collect the purified crystals.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemRationale/Notes
Washing MethanolEffective for removing excess aniline.[1]
Recrystallization TolueneGood solubility at high temperatures and lower solubility at room temperature.
Toluene/HeptaneHeptane acts as an anti-solvent to improve crystal yield.
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate (Gradient)A standard system for compounds of moderate polarity.
Hexane/Dichloromethane (Gradient) with 0.5% TriethylamineThe addition of triethylamine minimizes peak tailing for basic amines.
Column Chromatography (Alumina) Hexane/Ethyl Acetate (Gradient)Alumina is a basic stationary phase suitable for the purification of amines.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product wash Methanol Wash crude->wash Remove excess aniline intermediate Partially Purified Product wash->intermediate recrystallization Recrystallization pure Pure Product (>99.5%) recrystallization->pure column Column Chromatography sublimation Sublimation column->sublimation For Ultra-High Purity column->pure sublimation->pure intermediate->recrystallization Moderate Purity intermediate->column High Purity

Caption: General purification workflow for this compound.

TroubleshootingTree Troubleshooting Common Purification Issues start Purification Issue recrystallization Recrystallization Problem start->recrystallization column Column Chromatography Problem start->column oiling_out Oiling Out recrystallization->oiling_out low_recovery Low Recovery recrystallization->low_recovery streaking Streaking/No Elution column->streaking poor_separation Poor Separation column->poor_separation solution1 Change Solvent/ Use Solvent Pair oiling_out->solution1 solution2 Use Anti-Solvent/ Cool Slowly low_recovery->solution2 solution3 Add Triethylamine/ Use Alumina streaking->solution3 solution4 Optimize Eluent via TLC poor_separation->solution4

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Recrystallization of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of N,N',N''-Triphenyl-1,3,5-benzenetriamine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the solubility of structurally related compounds like triphenylamine and 1,3,5-triphenylbenzene, non-polar to moderately polar organic solvents are likely candidates.[1][2] Good starting points for solvent screening include toluene, benzene, ethyl acetate, and mixtures such as ethanol/dioxane.[3] A solvent system of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble) can also be effective.

Q2: My compound has "oiled out" during cooling. What does this mean and how can I prevent it?

A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline structure. This often happens if the solution is too concentrated or if the cooling process is too rapid.[4] To prevent this, you can try the following:

  • Use more solvent: This will keep the compound in solution at a lower temperature.

  • Cool the solution slowly: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath.

  • Use a different solvent system: Sometimes, a mixture of solvents can prevent oiling out.

Q3: I am not getting any crystal formation, even after cooling the solution in an ice bath. What should I do?

A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. Here are some troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Change the solvent: It's possible the chosen solvent is not appropriate for this compound.

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.[4] To improve your yield:

  • Minimize the amount of hot solvent: Use only enough hot solvent to fully dissolve the compound.

  • Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.

  • Avoid premature crystallization: Ensure that the solution does not cool too quickly during hot filtration, which can lead to loss of product on the filter paper.

  • Collect multiple crops: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not dissolve Incorrect solvent choice.Select a solvent with a similar polarity to this compound (e.g., toluene, ethyl acetate).
Insufficient solvent.Add more solvent in small increments until the compound dissolves at the boiling point.
"Oiling out" during cooling Solution is too concentrated.Add a small amount of additional hot solvent before cooling.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation Too much solvent used.Evaporate some of the solvent and try to crystallize again.[4]
Supersaturated solution.Scratch the inside of the flask or add a seed crystal.
Low yield of crystals Too much solvent used.Use the minimum amount of hot solvent necessary for dissolution.[4]
Incomplete crystallization.Allow more time for cooling and crystallization, possibly at a lower temperature.
Premature crystallization during filtration.Keep the filtration apparatus hot and filter the solution quickly.
Colored impurities in crystals Impurities are co-crystallizing.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

1. Solvent Selection:

  • Based on the properties of related compounds, start by testing the solubility of a small amount of the crude this compound in solvents such as toluene, ethyl acetate, or a mixture of ethanol and dioxane.[3]

  • The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Gently heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Preheat a funnel and a receiving flask.

  • Pour the hot solution through a fluted filter paper into the clean, hot receiving flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to dry completely under vacuum.

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_dissolve Troubleshoot: Insoluble dissolve->troubleshoot_dissolve Insoluble oil Oiling Out? cool->oil crystals Crystals Form? yield Good Yield? crystals->yield Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals->troubleshoot_no_crystals No oil->crystals No troubleshoot_oil Troubleshoot: Oiling Out oil->troubleshoot_oil Yes end Pure Crystals yield->end Yes troubleshoot_yield Troubleshoot: Low Yield yield->troubleshoot_yield No troubleshoot_dissolve->start troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve troubleshoot_yield->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Logical Relationships in Solvent Selection

Solvent_Selection cluster_solvents Potential Solvents compound This compound Polarity: Non-polar to Moderately Polar good_solvents Good Solvents (High Solubility when Hot) Toluene Ethyl Acetate Benzene compound->good_solvents 'Like dissolves like' poor_solvents Poor Solvents (Low Solubility) Water Hexane compound->poor_solvents Mismatched polarity mixed_solvents Mixed Solvents Ethanol/Dioxane good_solvents->mixed_solvents Paired with poor_solvents->mixed_solvents Paired with

Caption: Logical relationships for selecting a suitable recrystallization solvent.

References

Technical Support Center: Purifying N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of N,N',N''-Triphenyl-1,3,5-benzenetriamine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and related aromatic amines. Its polarity allows for effective separation from less polar impurities.

Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A2: While triphenylamine itself is non-basic, related aromatic amines can sometimes be sensitive to the acidic nature of silica gel.[1] To mitigate potential degradation, you can deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine.[2] Alternatively, using a less acidic stationary phase like neutral alumina can be a viable option for acid-sensitive compounds.[3]

Q3: I am observing significant peak tailing for my compound. How can this be resolved?

A3: Peak tailing with aromatic amines can be a sign of secondary interactions with the stationary phase.[1] To address this, consider adding a small amount of a competitive amine, like triethylamine (e.g., 0.1-1% v/v), to your mobile phase.[1] This can help to block active sites on the silica gel and improve peak shape. Also, ensure your sample is not overloaded on the column, as this can also lead to tailing.[1]

Q4: What is a good starting eluent system for the purification of this compound?

A4: A good starting point for developing an eluent system is a mixture of a non-polar solvent and a moderately polar solvent. Based on purifications of similar triphenylamine derivatives, common solvent systems include petroleum ether:dichloromethane or hexane:ethyl acetate.[4][5] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q5: My compound is not moving from the baseline on the TLC plate, even with a relatively polar eluent system. What should I do?

A5: If your compound is not moving, the eluent system is not polar enough. You can gradually increase the polarity of the mobile phase. For instance, if you are using a hexane:ethyl acetate system, you can increase the proportion of ethyl acetate. If a very high polarity is required, consider switching to a more polar solvent system, such as dichloromethane:methanol.

Q6: The separation between my desired compound and an impurity is very poor. How can I improve the resolution?

A6: To improve separation, you can try using a shallower solvent gradient during elution, meaning you increase the solvent polarity very slowly.[2] Using a longer, narrower column can also increase the number of theoretical plates and enhance separation.[2] Additionally, screening different solvent systems via TLC might reveal a combination that provides better selectivity for your specific separation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause Solution
Compound will not elute Eluent is not polar enough.Gradually increase the polarity of the eluent system.[3]
Compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing chromatography. Consider deactivating the silica or using an alternative stationary phase like alumina.[3]
Poor Separation Inappropriate solvent system.Perform a thorough TLC analysis to find an optimal solvent system that gives good separation (ΔRf > 0.2).
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Sample band was too wide.Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[6]
Compound Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent system.
Streaking or Tailing of Bands Sample is overloaded.Reduce the amount of sample loaded onto the column.[1]
Interactions with the stationary phase.Add a small percentage of triethylamine to the eluent to reduce interactions with acidic silica sites.[1]
Compound is not sufficiently soluble in the eluent.Try a different solvent system in which your compound is more soluble.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific eluent system and column dimensions should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product to be purified.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm).

2. Slurry Packing the Column:

  • In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[6]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent.[6]

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[6]

  • Dry Loading (for samples with poor solubility): Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

4. Elution:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand and silica.

  • Begin collecting fractions. The elution can be performed using an isocratic (constant solvent composition) or gradient (gradually increasing solvent polarity) method.

  • The choice of elution method depends on the separation characteristics observed during TLC analysis.

5. Fraction Analysis:

  • Monitor the collected fractions using TLC to identify which fractions contain the purified product.

  • Combine the fractions containing the pure this compound.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of aromatic amines. These values should be used as a starting point and optimized for the specific purification of this compound.

Parameter Typical Value/Range
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Stationary Phase to Compound Ratio (w/w) 30:1 to 100:1
Eluent System Examples Petroleum Ether:Dichloromethane (e.g., 10:1 v/v)[4]
Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Triethylamine Additive (if needed) 0.1 - 2% (v/v) in eluent
Typical Yield 50 - 95% (highly dependent on crude purity)

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation band_tailing Band Tailing/Streaking start->band_tailing increase_polarity Increase Eluent Polarity no_elution->increase_polarity Is eluent non-polar? check_stability Check Compound Stability on Silica no_elution->check_stability Suspect decomposition? optimize_tlc Optimize Solvents with TLC poor_separation->optimize_tlc Sub-optimal Rf separation? repack_column Repack Column poor_separation->repack_column Irregular bands? reduce_load Reduce Sample Load band_tailing->reduce_load High concentration? add_amine Add Triethylamine to Eluent band_tailing->add_amine Amine-silica interaction? change_solvent Change Solvent System band_tailing->change_solvent Poor solubility?

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine. The information addresses common side products and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the widely used Buchwald-Hartwig amination reaction.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired trisubstituted product Incomplete reaction.- Increase reaction time and/or temperature.- Ensure efficient stirring.- Use a higher catalyst loading.
Catalyst deactivation.- Ensure all reagents and solvents are anhydrous and degassed.- Use a pre-catalyst to ensure the formation of the active catalytic species.
Suboptimal choice of catalyst, ligand, or base.- Screen different palladium catalysts and phosphine ligands.- Stronger bases may allow for lower reaction temperatures.
Presence of significant amounts of mono- and di-substituted side products Hydrodehalogenation side reaction.- Use a pre-catalyst and run the reaction at a lower temperature.- Optimize the base and solvent system.
Insufficient equivalents of aniline.- Use a slight excess of aniline to drive the reaction to completion.
Difficulty in purifying the final product Co-elution of the desired product with partially aminated side products.- Employ careful column chromatography with a shallow solvent gradient.- Consider recrystallization from a suitable solvent system to remove impurities.
Reaction fails to initiate Poor quality of starting materials or catalyst.- Use freshly purified reagents and high-purity catalyst.- Ensure the 1,3,5-trihalobenzene starting material is of high purity.
Presence of oxygen or moisture.- Thoroughly degas the solvent and use an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via Buchwald-Hartwig amination?

A1: The most common side products arise from incomplete reaction and a competing side reaction known as hydrodehalogenation. These include:

  • N,N'-Diphenyl-1,3,5-benzenetriamine (Di-substituted byproduct): Formed when only two of the three halo- groups on the starting 1,3,5-trihalobenzene are substituted with aniline.

  • N-Phenyl-1,3,5-benzenetriamine (Mono-substituted byproduct): Formed when only one of the three halo- groups is substituted.

  • Unreacted starting materials: Residual 1,3,5-trihalobenzene and aniline may also be present in the crude product.

Q2: How can I minimize the formation of these incompletely substituted side products?

A2: Minimizing these side products often involves optimizing the reaction conditions to favor the desired trisubstitution. Key strategies include:

  • Reaction Time and Temperature: Ensuring the reaction goes to completion by allowing for sufficient reaction time and maintaining the optimal temperature can increase the yield of the trisubstituted product.

  • Stoichiometry: Using a slight excess of aniline can help drive the reaction towards complete substitution.

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is crucial. Screening different catalyst systems can identify one that is more efficient for this specific transformation. Using a pre-catalyst can sometimes lead to cleaner reactions.

  • Inert Atmosphere: Strict exclusion of oxygen is important to prevent catalyst degradation and potential side reactions.

Q3: What are the best methods for purifying this compound from these side products?

A3: Purification can be challenging due to the similar polarities of the desired product and the partially aminated side products.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) are critical for achieving good separation.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for removing impurities, especially if the desired product is significantly less soluble than the side products.

Q4: Can I use 1,3,5-trichlorobenzene as a starting material?

A4: While 1,3,5-tribromobenzene or 1,3,5-triiodobenzene are generally more reactive and often preferred for Buchwald-Hartwig aminations, 1,3,5-trichlorobenzene can also be used. However, reactions with aryl chlorides typically require more forcing conditions (higher temperatures) and specialized catalyst systems to achieve good yields. This can sometimes lead to an increase in side product formation.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the Buchwald-Hartwig amination reaction.

Materials:

  • 1,3,5-Tribromobenzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1 equivalent), aniline (3.3 equivalents), sodium tert-butoxide (3.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents), and Xantphos (0.03 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products & Side Products 1,3,5-Trihalobenzene 1,3,5-Trihalobenzene Reaction_Mixture Reaction_Mixture 1,3,5-Trihalobenzene->Reaction_Mixture Aniline Aniline Aniline->Reaction_Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Mixture Ligand Ligand Ligand->Reaction_Mixture Base Base Base->Reaction_Mixture Main_Product N,N',N''-Triphenyl- 1,3,5-benzenetriamine Reaction_Mixture->Main_Product Desired Pathway Side_Product_1 N,N'-Diphenyl- 1,3,5-benzenetriamine Reaction_Mixture->Side_Product_1 Incomplete Reaction/ Hydrodehalogenation Side_Product_2 N-Phenyl- 1,3,5-benzenetriamine Reaction_Mixture->Side_Product_2 Incomplete Reaction/ Hydrodehalogenation

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Check_Purity Check Purity of Starting Materials & Catalyst Low_Yield->Check_Purity Yes Side_Products Significant Side Products Observed? Low_Yield->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Catalyst Loading Check_Purity->Optimize_Conditions Inert_Atmosphere Ensure Strict Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Inert_Atmosphere->Side_Products Optimize_Stoichiometry Adjust Aniline Stoichiometry Side_Products->Optimize_Stoichiometry Yes Purification Purification Strategy: - Column Chromatography - Recrystallization Side_Products->Purification No Screen_Catalyst Screen Different Catalyst/Ligand/Base Systems Optimize_Stoichiometry->Screen_Catalyst Screen_Catalyst->Purification Success Successful Synthesis Purification->Success

Caption: A troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reaction of Phloroglucinol with Aniline: A direct approach involving the condensation of phloroglucinol (or its tautomer, 1,3,5-trihydroxybenzene) with aniline in the presence of an acid catalyst.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 1,3,5-trihalobenzene (e.g., 1,3,5-trichlorobenzene or 1,3,5-tribromobenzene) and aniline.[1]

  • Ullmann Condensation: A copper-catalyzed reaction between a 1,3,5-trihalobenzene and aniline, which typically requires higher reaction temperatures than the Buchwald-Hartwig amination.[2]

Q2: Which synthetic route generally provides the highest yield?

A2: Based on available literature, the reaction of 3,5-dihydroxyphenol with aniline and hydrogen chloride has been reported to achieve yields as high as 90%.[3] The Buchwald-Hartwig amination also offers high yields, with reports of up to 85%.[3] The choice of method may also depend on the availability of starting materials, catalyst cost, and sensitivity of the reaction to functional groups.

Q3: What are the key parameters to control for a successful synthesis?

A3: Key parameters include:

  • Purity of reactants and solvents: Impurities can poison catalysts and lead to side reactions.

  • Inert atmosphere: For catalytic reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.

  • Choice of catalyst, ligand, and base (for cross-coupling reactions): The selection of these components is critical and highly interdependent, affecting reaction rate, yield, and selectivity.

  • Temperature and reaction time: Optimization of these parameters is necessary to ensure complete reaction while minimizing degradation and side product formation.

Troubleshooting Guides

Route 1: Reaction of Phloroglucinol with Aniline
Issue Potential Cause Troubleshooting Steps
Low or no product formation Inadequate reaction temperature.Ensure the reaction is heated to the specified temperature (e.g., 190°C) for a sufficient duration.
Insufficient acid catalyst.Verify the amount and concentration of the acid catalyst (e.g., concentrated HCl).
Poor quality of starting materials.Use high-purity phloroglucinol and aniline.
Dark-colored or impure product Oxidation of phloroglucinol or aniline.While this reaction is not typically performed under an inert atmosphere, minimizing exposure to air at high temperatures can be beneficial.
Side reactions due to high temperatures.Optimize the reaction temperature and time to minimize the formation of polymeric byproducts.
Difficulty in product isolation Product is soluble in the wash solvent.Use a solvent for washing in which the product has low solubility (e.g., methanol) to remove excess aniline.[1]
Route 2: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or no product formation Inactive catalyst.Ensure the use of a high-quality palladium precursor and ligand. Consider using a pre-formed catalyst. Maintain a strict inert atmosphere throughout the reaction.
Inappropriate ligand or base.The choice of ligand and base is critical. For triarylamine synthesis, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) and strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) are often effective.[4][5]
Catalyst inhibition.If using an aryl iodide, iodide ions can sometimes inhibit the catalyst. Using aryl bromides or chlorides may be preferable.
Formation of dehalogenated byproduct β-hydride elimination.This side reaction can compete with reductive elimination.[1] The choice of a suitable phosphine ligand can help to suppress this pathway.[6] Lowering the reaction temperature may also be beneficial.
Incomplete formation of the active catalyst complex.Using a pre-catalyst can lead to a cleaner reaction.[5]
Incomplete reaction (mono- or di-aminated products) Insufficient reaction time or temperature.Monitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly.
Stoichiometry of reactants.Ensure the correct stoichiometry of aniline and the trihalobenzene is used.
Difficult purification Co-elution of product with byproducts or ligand.Optimize column chromatography conditions. Sometimes, recrystallization of the crude product before column chromatography can help remove major impurities.
Route 3: Ullmann Condensation
Issue Potential Cause Troubleshooting Steps
Low or no product formation Insufficiently high reaction temperature.Traditional Ullmann reactions often require high temperatures (e.g., >200°C).[2]
Inactive copper catalyst.Use freshly prepared or activated copper powder.
Poor choice of solvent.High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are often used.
Formation of byproducts Homocoupling of the aryl halide.This is a common side reaction in Ullmann condensations.
Degradation of starting materials or product.The high reaction temperatures can lead to decomposition. Using a ligand (e.g., 1,10-phenanthroline, amino acids) can allow for milder reaction conditions.[7][8]

Quantitative Data Summary

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Phloroglucinol Condensation3,5-dihydroxyphenol, AnilineHydrogen chloride-20 - 190290[3]
Buchwald-Hartwig Amination1,3,5-trichlorobenzene, AnilinePd-based---85[3]
Buchwald-Hartwig Amination1,3,5-tribromobenzene, DiphenylaminePd₂(dba)₃, XPhos, NaOtBuToluene10024-[9]
Ullmann Condensation1,3,5-triiodobenzene, AnilineCuI, K₂CO₃DMF120--[10]

Experimental Protocols

Protocol 1: Synthesis via Phloroglucinol Condensation

This protocol is adapted from a reported synthesis with high yield.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dihydroxyphenol (1 equivalent) and aniline (excess, e.g., 4-5 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated hydrogen chloride.

  • Reaction: Heat the mixture with stirring. The temperature is gradually increased from room temperature to 190°C over the course of the reaction. The total reaction time is approximately 2 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is washed with methanol to remove excess aniline.

  • Purification: The resulting solid is collected by filtration and can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This is a general protocol that may require optimization based on the specific ligand and palladium source used.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, ~3.3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add 1,3,5-trihalobenzene (1 equivalent) and aniline (~3.3 equivalents) dissolved in a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with stirring for the required time (monitor by TLC or GC-MS, often 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[11]

Visualizations

Synthesis_Workflow cluster_phloroglucinol Phloroglucinol Route cluster_buchwald Buchwald-Hartwig Route Phloroglucinol Phloroglucinol + Aniline Reaction1 Acid-catalyzed Condensation Phloroglucinol->Reaction1 Product1 N,N',N''-Triphenyl- 1,3,5-benzenetriamine Reaction1->Product1 ArylHalide 1,3,5-Trihalobenzene + Aniline Reaction2 Pd-catalyzed Cross-Coupling ArylHalide->Reaction2 Product2 N,N',N''-Triphenyl- 1,3,5-benzenetriamine Reaction2->Product2

Caption: Overview of synthetic routes to this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)Ln OxAdd->PdII LigandExch Amine Coordination (Ar'NH2) PdII->LigandExch AmineComplex [Ar-Pd(II)(NH2Ar')Ln]+ LigandExch->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(NHAr')Ln Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NHAr' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Logic cluster_bh Buchwald-Hartwig Troubleshooting cluster_phloro Phloroglucinol Troubleshooting Start Low Yield Issue CheckReaction Check Reaction Type Start->CheckReaction BH_Route Buchwald-Hartwig CheckReaction->BH_Route Phloro_Route Phloroglucinol CheckReaction->Phloro_Route BH_Catalyst Check Catalyst/Ligand/ Base Activity BH_Route->BH_Catalyst Phloro_Catalyst Check Acid Catalyst Concentration Phloro_Route->Phloro_Catalyst BH_Atmosphere Verify Inert Atmosphere BH_Catalyst->BH_Atmosphere BH_Temp Optimize Temperature BH_Atmosphere->BH_Temp Phloro_Temp Ensure Sufficient Temperature Phloro_Catalyst->Phloro_Temp Phloro_Purity Check Starting Material Purity Phloro_Temp->Phloro_Purity

Caption: Logical workflow for troubleshooting low yield issues.

References

stability issues of N,N',N''-Triphenyl-1,3,5-benzenetriamine in air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N,N',N''-Triphenyl-1,3,5-benzenetriamine when exposed to air. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My once white/off-white this compound powder has turned yellow/brown. What is the cause of this discoloration?

A1: The discoloration of this compound from its typical white or off-white appearance to a yellow or brown hue is a common indicator of degradation due to oxidation. This compound is sensitive to atmospheric oxygen, particularly in the presence of light and moisture. The nitrogen atoms in the amine groups are susceptible to oxidation, which can lead to the formation of colored byproducts.

Q2: Can I still use the discolored this compound in my experiments?

A2: It is strongly advised against using discolored material in experiments where high purity is critical. The presence of oxidation products can lead to unpredictable results, lower yields, and difficulty in reproducing experimental outcomes. For applications that are less sensitive to purity, a preliminary test on a small scale may be warranted, but for most research and development purposes, using a fresh, pure sample is the best practice.

Q3: What are the ideal storage conditions to maintain the stability of this compound?

A3: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] The container should be kept in a cool, dry, and dark place to minimize exposure to heat, moisture, and light, all of which can accelerate degradation.

Q4: What are the potential degradation products of this compound upon exposure to air?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known chemistry of analogous compounds like triphenylamine, potential degradation pathways could involve the formation of quinone-imine type structures, N-oxides, and potentially polymeric materials.[2] In the presence of light, intramolecular cyclization to form carbazole-like structures is also a possibility, by analogy to triphenylamine. Atmospheric degradation of amines can also lead to the formation of imines and amides.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts Use of degraded (discolored) this compound.1. Visually inspect the starting material for any discoloration. 2. If discolored, use a fresh, pure sample. 3. Consider purifying the discolored material if a fresh sample is unavailable and the impurities can be identified and removed.
Inconsistent experimental results Gradual degradation of the stock supply of this compound over time.1. Ensure proper storage of the compound under an inert atmosphere and protected from light. 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the entire stock to air. 3. Periodically check the purity of the stock material using techniques like HPLC or NMR.
Poor performance in electronic devices Degradation of the material during device fabrication or operation due to air exposure.1. Process the material in an inert atmosphere (e.g., a glovebox). 2. Utilize encapsulation techniques to protect the device from ambient air and moisture.[4] 3. Investigate the use of stabilizers or antioxidant additives in the formulation, if compatible with the application.

Experimental Protocols

Protocol 1: Visual Inspection and Qualitative Assessment of Degradation

  • Objective: To quickly assess the extent of degradation of an this compound sample.

  • Methodology:

    • Place a small amount of the "as-received" or properly stored compound on a white watch glass or weighing paper as a reference.

    • Place an equivalent amount of the suspect (potentially degraded) sample next to the reference.

    • Under good lighting, compare the color of the two samples. Any significant deviation from the reference (e.g., yellowing, browning) indicates probable degradation.

    • For a more sensitive test, dissolve a small, equal amount of both the reference and suspect samples in a suitable solvent (e.g., dichloromethane or THF). A noticeable color difference in the solutions further suggests degradation.

Protocol 2: Monitoring Stability using UV-Vis Spectroscopy

  • Objective: To quantitatively monitor the degradation of this compound over time upon exposure to air.

  • Methodology:

    • Prepare a stock solution of high-purity this compound in a suitable UV-grade solvent (e.g., acetonitrile or dichloromethane) at a known concentration.

    • Immediately after preparation, record the UV-Vis spectrum of the solution. This will serve as the baseline (t=0).

    • Expose the solution to air (and optionally, to ambient light) and record the UV-Vis spectrum at regular intervals (e.g., every hour, every 24 hours).

    • Monitor for changes in the absorption spectrum. The appearance of new absorption bands, particularly in the visible region, can indicate the formation of degradation products. A decrease in the intensity of the characteristic absorption peaks of the parent compound can be used to quantify the rate of degradation.

Visualizations

degradation_pathway A N,N',N''-Triphenyl- 1,3,5-benzenetriamine B Oxidation (O2, Light, Moisture) A->B G Photocyclization (Carbazole-like structures) A->G UV Light C Initial Oxidation Products (e.g., Radical Cations) B->C D Quinone-imine like Structures (Colored) C->D E N-Oxides C->E F Polymeric Byproducts C->F

Caption: Plausible degradation pathways of this compound in air.

troubleshooting_workflow start Experiment Yields Unexpected Results q1 Is the this compound starting material discolored? start->q1 a1_yes Degradation is likely. Use a fresh, pure sample. q1->a1_yes Yes q2 How is the compound stored? q1->q2 No end_good Problem Resolved a1_yes->end_good a1_no Check other experimental parameters (solvents, reagents, reaction conditions). end_bad Issue Persists a1_no->end_bad a2_improper Improper storage. Transfer to a sealed container under inert gas, in a cool, dark, and dry place. q2->a2_improper Exposed to air/light a2_proper Storage is correct. Consider aliquotting to prevent contamination of the entire batch. q2->a2_proper Properly stored a2_improper->a1_yes a2_proper->a1_no

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Degradation of Triphenylamine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of triphenylamine-based materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for triphenylamine-based materials?

A1: Triphenylamine (TPA) and its derivatives can degrade through several mechanisms, primarily influenced by environmental stressors. The main degradation pathways include:

  • Thermal Degradation: At elevated temperatures, the long-chain molecules of polymers can begin to separate and react with each other, altering the polymer's properties.[1] For some TPA-based polyamides and polyimides, significant decomposition does not occur below 500°C.[2][3] Polydiphenylamine's main thermal and thermo-oxidative degradation processes begin at 600–650°C and 450°C, respectively.[4]

  • Photolytic (Photo-oxidative) Degradation: Exposure to light, particularly UV radiation, can induce degradation.[5] This is a significant concern for materials used in optoelectronic applications like perovskite solar cells and OLEDs.[6][7] Photo-oxidation can be evaluated by the energy difference between the cation and the neutral molecule; a higher ionization potential suggests greater stability against photo-oxidation.[8]

  • Electrochemical Degradation: TPA derivatives are electroactive and can be oxidized to form stable radical cations, a process often associated with a color change.[2][9] In some cases, these radical cations can dimerize to form structures like tetraphenylbenzidine, leading to further changes in the material's properties.[2][9]

  • Chemical Degradation: Exposure to reactive chemical environments, such as oxidizing agents or acidic/basic conditions, can lead to degradation.[5][10] Hydrolysis is a potential degradation pathway for some TPA derivatives, particularly under acidic or basic conditions.[11]

Q2: What factors influence the rate of degradation in triphenylamine-based materials?

A2: The stability and degradation rate of triphenylamine-based materials are influenced by several factors:

  • Temperature: Higher temperatures generally accelerate thermal degradation.[1][12] The degradation rate is more pronounced above the glass transition temperature (Tg) of the polymer.[13]

  • Atmosphere: The presence of oxygen can significantly speed up thermal degradation (thermo-oxidative degradation).[4][12] Many TPA-based polymers show higher thermal stability in a nitrogen atmosphere compared to air.[2]

  • Light Exposure: The wavelength and intensity of light, especially UV radiation, are critical factors in photodegradation.[5]

  • Chemical Structure: The molecular structure of the TPA derivative plays a crucial role. The introduction of bulky groups (e.g., tert-butyl) or electron-donating substituents (e.g., methoxy) can lower the oxidation potential and lead to more stable radical cations, thereby preventing dimerization reactions.[2]

  • Molecular Weight and Crystallinity: For polymeric materials, higher molecular weight and crystallinity can affect the degradation rate.[13][14]

  • Presence of Impurities or Weak Links: Residual impurities from synthesis, such as P-Cl weak links in (aryloxy)phosphazene polymers, can adversely affect thermal stability.[15]

Q3: What are the common analytical techniques used to study the degradation of triphenylamine-based materials?

A3: A variety of analytical techniques are employed to characterize the degradation of TPA-based materials:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of materials by measuring weight loss as a function of temperature.[2][16] This helps identify the decomposition temperature.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions like the glass transition temperature (Tg) and melting point.[2]

  • Spectroscopy:

    • FTIR and Raman Spectroscopy: These techniques provide information about changes in the molecular structure and vibrational modes of the material during degradation.[3][17]

    • UV-Visible Spectroscopy: This method is used to monitor changes in the electronic absorption properties of the material, which can indicate degradation.[18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to identify the chemical structure of degradation products.[2][17]

  • Chromatography:

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate, identify, and quantify volatile degradation products.[5][17]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for separating and quantifying components in a mixture, including degradation products.[17][18]

  • Mass Spectrometry (MS): Techniques like LC-MS and GC-MS are crucial for identifying the molecular weight and structure of degradation products.[17]

Q4: How can the stability of triphenylamine-based materials be improved?

A4: Several strategies can be employed to enhance the stability of TPA-based materials:

  • Structural Modification: Introducing bulky substituents like tert-butyl groups or electron-donating groups like methoxy groups onto the triarylamine units can enhance redox stability and prevent dimerization.[2]

  • Polymer Architecture: For polymeric materials, creating cross-linked structures can improve thermal stability.[12]

  • Additives and Stabilizers: The use of stabilizers, such as antioxidants, can help mitigate degradation.[5]

  • Purification: Thorough purification to remove residual catalysts and impurities from the synthesis process is crucial for improving stability.

  • Controlled Environment: Storing and using the materials in controlled environments (e.g., inert atmosphere, protection from light) can minimize degradation.[10]

Troubleshooting Guides

Issue 1: My material is degrading more rapidly than expected during thermal analysis.

Question Possible Cause & Troubleshooting Steps
Why is my TPA-based polymer showing a lower decomposition temperature than reported in the literature? 1. Atmosphere: Are you running the TGA in air instead of an inert atmosphere like nitrogen? Thermo-oxidative degradation in air occurs at lower temperatures.[4] Solution: Rerun the TGA under a nitrogen atmosphere. 2. Impurities: Residual solvents or catalysts from synthesis can lower thermal stability. Solution: Ensure the material is thoroughly purified and dried before analysis. 3. Heating Rate: A very high heating rate might not accurately reflect the onset of degradation. Solution: Use a standard heating rate (e.g., 10 or 20 °C/min) for comparison with literature data.[2]

Issue 2: I am observing unexpected performance loss in my organic electronic device (e.g., OLED, Perovskite Solar Cell).

Question Possible Cause & Troubleshooting Steps
How can I determine if the degradation of the triphenylamine-based hole transport material (HTM) is causing the device failure? 1. Environmental Factors: Is the device being operated or stored in a high-humidity or oxygen-rich environment without proper encapsulation? Solution: Test the device in a controlled inert environment (e.g., a glovebox) to see if performance stability improves. 2. Photodegradation: Is the device exposed to prolonged and intense light, especially UV? Solution: Incorporate a UV filter in your experimental setup. Characterize the HTM separately under similar light exposure to observe any changes in its optical or electronic properties. 3. Electrochemical Instability: The repeated oxidation and reduction cycles during device operation can lead to irreversible chemical changes in the HTM.[2][9] Solution: Use cyclic voltammetry to assess the electrochemical stability of the HTM over multiple cycles. Compare the voltammograms of fresh and aged materials.

Issue 3: My analytical results (e.g., GC-MS, HPLC) show multiple unknown peaks after a degradation study.

Question Possible Cause & Troubleshooting Steps
How do I identify these unknown degradation products? 1. Mass Spectrometry Analysis: The mass-to-charge ratio (m/z) from the mass spectrometer is the primary tool for identification. Solution: Compare the mass spectra of the unknown peaks with libraries (e.g., NIST) for potential matches. Analyze the fragmentation patterns to deduce the structure of the degradation products.[5] 2. Isotopic Labeling Studies: Using a deuterated analogue of triphenylamine, such as Triphenylamine-d15, can help elucidate degradation pathways.[5] The kinetic isotope effect can reveal which bonds are broken during the rate-determining step of degradation.[5] Solution: Synthesize or procure the deuterated TPA material and repeat the degradation study. Analyze the products with GC-MS or LC-MS to track the deuterated fragments.[5] 3. Comparison with Standards: If you hypothesize potential degradation products, you can try to synthesize them as standards for comparison. Solution: Compare the retention times and mass spectra of your unknown peaks with those of the synthesized standards.

Quantitative Data Summary

Table 1: Thermal Properties of Selected Triphenylamine-Based Poly(amide-imide)s (PAIs)

PolymerTg (°C)Td5 (°C in N2)Td10 (°C in N2)Td5 (°C in Air)Td10 (°C in Air)
PAI 6f355545571536563

Data extracted from a study on TPA-based aromatic poly(amide-imide)s. Tg is the glass transition temperature. Td5 and Td10 are the temperatures at 5% and 10% weight loss, respectively, as measured by TGA.[2]

Experimental Protocols

Protocol 1: Investigating Thermal Degradation using Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Ensure the triphenylamine-based material is completely dry and free of solvent.

    • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Instrument: TA Instruments Q500 or equivalent.

    • Purge Gas: Nitrogen (for thermal degradation) or Air (for thermo-oxidative degradation) at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 20°C/min.[2]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition temperature.

    • Calculate the temperatures at 5% and 10% weight loss (Td5 and Td10) to quantify thermal stability.[2]

    • Determine the percentage of residual mass (char yield) at the final temperature.[3]

Protocol 2: Analysis of Degradation Products using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Extraction:

    • Take a known mass of the degraded material.

    • Extract the triphenylamine and its degradation products using a suitable solvent (e.g., dichloromethane or acetonitrile).[5]

    • Use sonication or Soxhlet extraction for complete recovery.[5]

    • Filter the extract and concentrate it to a known volume.[5]

    • For quantitative analysis, add a known concentration of an internal standard.[5]

  • GC-MS Conditions (Example):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[5]

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

    • Inlet Temperature: 280°C.[5]

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: m/z 50-500.[5]

  • Data Interpretation:

    • Identify the peaks for triphenylamine and its degradation products based on their retention times and mass spectra.[5]

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the compounds.

    • Quantify the degradation products by comparing their peak areas to that of the internal standard.[5]

Visualizations

DegradationPathways TPA Triphenylamine-Based Material Radical TPA Radical Cation TPA->Radical Oxidation Fragments Fragmentation & Rearrangement TPA->Fragments Bond Scission Stressor Stressors (Heat, Light, O2, Voltage) Stressor->TPA induces Dimer Dimerization (e.g., Tetraphenylbenzidine) Radical->Dimer dimerizes Products Degradation Products Dimer->Products Fragments->Products

Caption: General degradation pathways of triphenylamine-based materials.

ExperimentalWorkflow start Start: Undegraded TPA Material stress Induce Degradation (Thermal, Photolytic, Chemical) start->stress sampling Collect Samples at Time Intervals stress->sampling extraction Solvent Extraction of Analytes sampling->extraction analysis Analytical Characterization extraction->analysis tga TGA/DSC analysis->tga gcms GC-MS / LC-MS analysis->gcms spectroscopy FTIR / UV-Vis analysis->spectroscopy data Data Analysis & Product Identification tga->data gcms->data spectroscopy->data end End: Elucidate Degradation Pathway data->end

Caption: Workflow for a typical degradation study of TPA materials.

TroubleshootingLogic problem Problem: Unexpectedly Fast Degradation check_env Check Experimental Environment problem->check_env check_mat Check Material Purity problem->check_mat check_params Check Experimental Parameters problem->check_params env_o2 Presence of Oxygen? check_env->env_o2 env_light Unintended Light Exposure? check_env->env_light mat_imp Residual Catalysts/ Solvents? check_mat->mat_imp params_temp Temperature Too High? check_params->params_temp sol_inert Solution: Use Inert Atmosphere env_o2->sol_inert sol_light Solution: Protect from Light env_light->sol_light sol_purify Solution: Purify Material mat_imp->sol_purify sol_temp Solution: Lower Temperature params_temp->sol_temp

Caption: Troubleshooting logic for rapid material degradation.

References

preventing polyalkylation in N,N',N''-Triphenyl-1,3,5-benzenetriamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N',N''-Triphenyl-1,3,5-benzenetriamine, with a focus on preventing polyalkylation during N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a common issue in the N-alkylation of this compound?

A1: Polyalkylation is a common side reaction where an amine undergoes multiple alkylations, leading to a mixture of products with varying degrees of substitution.[1] In the case of this compound, the initial mono-alkylated product is often more nucleophilic than the starting triamine. This increased nucleophilicity makes it more reactive towards the alkylating agent, resulting in di-, tri-, and even further alkylated products.[2][3][4] This "runaway reaction" can lead to poor selectivity and a complex product mixture that is difficult to purify.[1]

Q2: What are the primary strategies to prevent polyalkylation in reactions involving this compound?

A2: The main strategies to control and prevent polyalkylation focus on manipulating reaction conditions and utilizing alternative synthetic routes. These include:

  • Stoichiometric Control: Using a large excess of the starting amine, this compound, relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1][5]

  • Reductive Amination: This is a reliable method for controlled N-alkylation that involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine.[2] This two-step, one-pot process avoids the issue of increasing nucleophilicity.[2]

  • Use of Protecting Groups: Employing a suitable protecting group on the nitrogen atoms can prevent multiple alkylations. After a single alkylation, the protecting group is removed to yield the desired mono-alkylated product.[1][6]

Q3: How do reaction conditions influence the extent of polyalkylation?

A3: Reaction conditions play a crucial role in controlling polyalkylation. Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[3] The choice of solvent can also impact the reaction rate, with aprotic solvents often being more efficient for N-alkylation.[3] Additionally, the reactivity of the alkylating agent can influence the degree of over-alkylation; more reactive agents are more likely to lead to multiple substitutions.[3]

Troubleshooting Guide

Problem 1: Significant amounts of di- and tri-alkylated products are observed despite using a 1:1 stoichiometry of this compound and the alkylating agent.

Potential Cause Suggested Solution
The mono-alkylated product is more nucleophilic and reacts faster than the starting triamine.[2][3]Employ a large excess (5-10 fold) of this compound. This statistically favors the reaction of the alkylating agent with the starting amine over the product.[3][5] This approach is most practical when the triamine is readily available.
The reaction temperature is too high, promoting further alkylation.Lower the reaction temperature. Monitor the reaction progress at a lower temperature, even if it requires a longer reaction time.[3]
The alkylating agent is highly reactive.Consider using a less reactive alkylating agent. For example, an alkyl chloride instead of an alkyl bromide or iodide.[3]

Problem 2: The desired mono-alkylated product is obtained in very low yield.

Potential Cause Suggested Solution
The starting this compound is not fully dissolved or is reacting slowly.Experiment with different aprotic solvents to ensure good solubility and an appropriate reaction rate.[3]
The reaction conditions are not optimal for mono-alkylation.Switch to a more selective method like reductive amination. This method offers greater control over the degree of alkylation.[2][3]
The product is being lost during workup and purification.Optimize the workup and purification procedures. Ensure the pH is appropriate during extractions to minimize the solubility of the product in the aqueous phase.

Experimental Protocols

Protocol 1: Mono-alkylation via Stoichiometric Control

This protocol details a general procedure for the mono-alkylation of this compound by using an excess of the amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5 equivalents) in a suitable aprotic solvent (e.g., THF, DCM, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., DIEA, 1.2 equivalents) to the solution.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the mono-alkylated product from the excess starting material.

Protocol 2: Mono-alkylation via Reductive Amination

This protocol provides a general method for the selective mono-alkylation of this compound via reductive amination.

  • Imine Formation: Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., dichloroethane or THF). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary

StrategyKey ParametersExpected OutcomeAdvantagesDisadvantages
Stoichiometric Control Large excess (5-10x) of this compound.Increased yield of mono-alkylated product.Simple, one-step procedure.Requires a large amount of the starting amine, which can be costly and difficult to separate from the product.
Reductive Amination 1:1 stoichiometry of amine and carbonyl compound; use of a mild reducing agent.High selectivity for the mono-alkylated product.Highly controlled and selective.[2]Two-step, one-pot procedure that may require longer reaction times.
Protecting Groups Use of a suitable protecting group (e.g., Boc).Formation of a single mono-alkylated product.Excellent control over the degree of alkylation.Requires additional protection and deprotection steps, adding to the overall synthesis length.

Visualizations

Polyalkylation_Pathway Start N,N',N''-Triphenyl- 1,3,5-benzenetriamine Mono Mono-alkylated Product (More Nucleophilic) Start->Mono + R-X Alkyl_Halide R-X Alkyl_Halide->Mono Di Di-alkylated Product Alkyl_Halide->Di Tri Tri-alkylated Product Alkyl_Halide->Tri Mono->Di + R-X Di->Tri + R-X

Caption: The competing reaction pathways in the N-alkylation of this compound, leading to polyalkylation.

Reductive_Amination_Workflow Start Start: This compound + Aldehyde/Ketone Imine Step 1: Imine Formation (Intermediate) Start->Imine Stir at RT Reduction Step 2: Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product End Product: Mono-alkylated Amine Reduction->Product

Caption: General workflow for selective mono-alkylation via reductive amination.

Stoichiometric_Control_Logic Start Reaction Mixture Excess_Amine Large Excess of This compound Start->Excess_Amine Limiting_Alkyl Limiting Amount of Alkylating Agent (R-X) Start->Limiting_Alkyl Probability Higher Probability of Collision with Starting Amine Excess_Amine->Probability Limiting_Alkyl->Probability Outcome Favors Mono-alkylation Probability->Outcome

Caption: The logic behind using stoichiometric control to prevent polyalkylation.

References

Technical Support Center: Synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine. The primary synthetic route covered is the palladium-catalyzed Buchwald-Hartwig amination of a 1,3,5-trihalobenzene with aniline.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the triple amination of a 1,3,5-trihalobenzene can stem from several factors:

  • Incomplete Reaction: The sequential substitution of three halide atoms becomes progressively more difficult due to increasing steric hindrance. Ensure you are using a sufficiently long reaction time and an appropriate temperature, typically in the range of 80-110 °C. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial.

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[1] Ensure all reagents and solvents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). The choice of phosphine ligand is also critical to prevent catalyst decomposition and promote the desired reductive elimination.[2]

  • Suboptimal Base: The choice of base is critical and often solvent-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective, but can be incompatible with certain functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance but might require higher temperatures or longer reaction times.

  • Poor Solubility: The starting materials, intermediates, and the final product may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Ensure vigorous stirring to maximize contact between reactants.[3]

Q2: I am observing significant amounts of mono- and di-substituted byproducts. How can I improve the selectivity for the tri-substituted product?

A2: The formation of incompletely substituted products is a common challenge in multiple cross-coupling reactions on a single aromatic ring. To favor the formation of the desired this compound:

  • Stoichiometry: Use a slight excess of aniline (e.g., 3.3 - 3.6 equivalents) to drive the reaction towards complete substitution.

  • Reaction Time and Temperature: As mentioned, ensure sufficient reaction time and an adequate temperature to overcome the higher activation energy of the third substitution.

  • Ligand Choice: Bulky electron-rich phosphine ligands, such as XPhos or tBuXPhos, can promote the challenging third C-N bond formation by stabilizing the palladium center and facilitating reductive elimination.

Q3: The purification of the final product is difficult, and I am struggling with residual palladium catalyst.

A3: Purifying this compound can be challenging due to its high molecular weight and potential for strong adsorption onto silica gel.

  • Work-up Procedure: After the reaction is complete, a common work-up involves cooling the mixture, diluting it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and filtering through a pad of Celite® to remove the bulk of the palladium catalyst.[4]

  • Column Chromatography: If further purification is needed, column chromatography on silica gel is typically employed. A gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from starting materials, partially substituted intermediates, and other byproducts.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step to obtain a high-purity material and remove trace impurities.

Q4: My starting aryl halide (e.g., 1,3,5-trichlorobenzene) is not reacting efficiently.

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond. To improve the reactivity of aryl chlorides:

  • Catalyst System: Employ a more active catalyst system. Third-generation Buchwald precatalysts, such as tBuXPhos Pd G3, are often more effective for the amination of aryl chlorides.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of palladium to the aryl chloride bond.

  • Higher Temperatures: Higher reaction temperatures may be required to promote the initial oxidative addition step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred for the Buchwald-Hartwig amination.

  • Toluene: A commonly used nonpolar solvent that often provides good results.[1]

  • Dioxane: A polar aprotic solvent that can be effective, particularly for less reactive aryl halides.[4]

  • Tetrahydrofuran (THF): Another viable polar aprotic solvent.

The optimal solvent may depend on the specific catalyst system and base being used. It is often recommended to screen a few different solvents to determine the best conditions for your specific reaction.

Q2: Which palladium catalyst and ligand combination is best for this triple amination?

A2: There is no single "best" combination, as the optimal choice depends on the specific aryl halide and reaction conditions. However, some general recommendations include:

  • Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective palladium sources.

  • Ligands: Bulky, electron-rich biarylphosphine ligands are generally preferred for challenging aminations. Examples include Xantphos, (±)-BINAP, and XPhos. These ligands help to stabilize the active palladium(0) species and promote the crucial reductive elimination step.[2]

Q3: What is the role of the base in the Buchwald-Hartwig amination?

A3: The base plays a crucial role in the catalytic cycle. It deprotonates the amine-palladium complex, which is a necessary step before the final C-N bond-forming reductive elimination can occur.[2] The choice of base can affect the reaction rate and can also influence the tolerance of the reaction to certain functional groups.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Experimental Protocols

General Protocol for the Synthesis of this compound from 1,3,5-Tribromobenzene

Materials:

  • 1,3,5-Tribromobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or other anhydrous, degassed solvent)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1.0 equiv.), sodium tert-butoxide (3.6 equiv.), Pd(OAc)₂ (0.02 - 0.05 equiv.), and Xantphos (0.04 - 0.10 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask via syringe. Then, add aniline (3.3 equiv.) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically run for 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

The following table summarizes the expected impact of different solvents on the Buchwald-Hartwig amination based on general principles, as specific quantitative data for this synthesis was not found in the searched literature.

SolventPolarityBoiling Point (°C)Expected Impact on Reaction RatePotential Issues
TolueneNonpolar111Moderate to good reaction rates are often observed.Solubility of polar reagents or intermediates may be limited.
DioxanePolar Aprotic101Can enhance the rate of reaction, especially for less reactive halides.Higher boiling point may be beneficial, but it is also a peroxide-forming solvent.
THFPolar Aprotic66Lower boiling point may limit the achievable reaction temperature, potentially slowing down the reaction.Peroxide formation is a concern.

Visualizations

Logical Workflow for Solvent Selection and Optimization

Solvent_Selection_Workflow start Start: Plan Synthesis initial_choice Initial Solvent Choice (e.g., Toluene, Dioxane) start->initial_choice solubility_check Check Solubility of Starting Materials and Base initial_choice->solubility_check solubility_check->initial_choice Insoluble (Choose alternative) run_small_scale Run Small-Scale Screening Reactions solubility_check->run_small_scale Soluble analyze_results Analyze Yield and Purity (TLC, LC-MS) run_small_scale->analyze_results optimize Optimize Conditions (Temperature, Concentration) analyze_results->optimize Suboptimal Results scale_up Scale-Up Reaction analyze_results->scale_up Good Results optimize->run_small_scale Re-screen optimize->scale_up Optimized end End: Pure Product scale_up->end poor_solubility Poor Solubility good_solubility Good Solubility low_yield Low Yield/Purity good_yield Good Yield/Purity not_optimal Not Optimal optimal Optimal

Caption: Workflow for solvent selection in the synthesis.

Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L_nPd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination HNR'R'' pdII_amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+X^- amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

optimizing reaction conditions for N,N',N''-Triphenyl-1,3,5-benzenetriamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N,N',N''-Triphenyl-1,3,5-benzenetriamine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the reaction of a 1,3,5-trihalobenzene (typically 1,3,5-trichlorobenzene or 1,3,5-tribromobenzene) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the key starting materials for the Buchwald-Hartwig synthesis?

A2: The primary starting materials are a 1,3,5-trihalobenzene and aniline. The choice of the halogen on the benzene ring (Cl, Br, I) can influence the reactivity, with the general trend being I > Br > Cl.

Q3: Why is the choice of ligand and base so critical in this reaction?

A3: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The base is crucial for deprotonating the aniline, forming the active nucleophile. The selection of both components significantly impacts reaction rate, yield, and the suppression of side reactions.

Q4: Are there alternative synthetic routes?

A4: Yes, an alternative route involves the reaction of phloroglucinol (1,3,5-trihydroxybenzene) with aniline. However, the Buchwald-Hartwig amination is generally more common in recent literature. Traditional methods like the Ullmann condensation are also possible but often require harsher reaction conditions.

Q5: What are the typical purities and yields for this synthesis?

A5: With optimized conditions, yields for the Buchwald-Hartwig synthesis of this compound can be high. For instance, a reaction using 1,3,5-trichlorobenzene and aniline has been reported to achieve a yield of up to 85%. The purity of the final product is typically high after appropriate purification steps.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Buchwald-Hartwig amination.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the threefold amination. 3. Incorrect Base: The base may not be strong enough to deprotonate the aniline effectively, or it may be sterically hindered. 4. Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed at a reasonable rate.1. Use a palladium precatalyst (e.g., Pd₂(dba)₃) that readily forms the active Pd(0) species. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. 2. For tris-aminations, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective. Consider screening different ligands. 3. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is fresh and properly handled. 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Incomplete Reaction (Mixture of mono-, di-, and tri-substituted products) 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Steric Hindrance: As more phenylamino groups are added to the benzene ring, the remaining halogen positions become more sterically hindered, slowing down subsequent aminations. 3. Stoichiometry: Incorrect ratio of aniline to the 1,3,5-trihalobenzene.1. Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or GC-MS. 2. Employ a more active catalyst system with a bulkier ligand to overcome steric hindrance. 3. Use a slight excess of aniline to ensure complete substitution.
Formation of Side Products (e.g., hydrodehalogenation) 1. Presence of Water: Traces of water can lead to the formation of hydrodehalogenated byproducts. 2. Ligand Choice: Some ligands may favor β-hydride elimination, a competing side reaction.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Select ligands that are known to suppress β-hydride elimination.
Difficulty in Product Purification 1. Similar Polarity of Products and Byproducts: Incomplete reaction products (mono- and di-substituted benzenes) may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Precipitation: The product may precipitate out of the reaction mixture, making extraction difficult.1. Optimize the reaction to drive it to completion. For purification, a carefully selected solvent system for column chromatography is crucial. Recrystallization can also be an effective method for purification. 2. Choose a solvent that keeps all species in solution at the reaction temperature.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 1,3,5-Trichlorobenzene with Aniline

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1,3,5-Trichlorobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 1,3,5-trichlorobenzene (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add aniline (3.3 mmol) and sodium tert-butoxide (3.6 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction: Seal the flask and heat the mixture at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane).

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of this compound. Note: This data is compiled from general knowledge of Buchwald-Hartwig aminations and may need to be optimized for this specific tris-amination.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (3.6)Toluene11024High
Pd(OAc)₂ (2)SPhos (4)NaOtBu (3.6)Toluene11024Moderate-High
Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (3.6)Toluene11024Moderate
Pd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (3.6)Toluene11024Low-Moderate

Table 2: Effect of Base and Solvent on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (3.6)Toluene11024High
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (4.0)Dioxane11024Moderate
Pd₂(dba)₃ (2)XPhos (4)LHMDS (3.6)THF6524Moderate
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (4.0)Toluene11024Low

Visualizations

Buchwald_Hartwig_Cycle cluster_cycle cluster_product Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]+X- OA_complex->Amine_complex Amine Coordination (R'R''NH) Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Purity Are starting materials pure and anhydrous? Start->Check_Purity Purification_Issue Purification difficulties? Start->Purification_Issue Optimize_Ligand Screen different ligands Check_Catalyst->Optimize_Ligand Optimize_Base Screen different bases Check_Catalyst->Optimize_Base Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Optimize_Temp Increase temperature Incomplete_Reaction->Optimize_Temp Yes Optimize_Time Increase reaction time Incomplete_Reaction->Optimize_Time Yes Optimize_Chroma Optimize chromatography conditions Purification_Issue->Optimize_Chroma Try_Recrystallization Attempt recrystallization Purification_Issue->Try_Recrystallization

Caption: A logical workflow for troubleshooting common synthesis issues.

Validation & Comparative

Comparative Analysis of Hole Transport Materials: N,N',N''-Triphenyl-1,3,5-benzenetriamine vs. Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

A definitive experimental comparison between N,N',N''-Triphenyl-1,3,5-benzenetriamine and the benchmark hole transport material (HTM), spiro-OMeTAD, in perovskite solar cells (PSCs) is not available in current scientific literature. While spiro-OMeTAD is a well-characterized and ubiquitously used HTM in high-efficiency PSCs, this compound has not been extensively investigated or reported for this application, preventing a direct, data-driven comparison of their performance.

This guide will, therefore, provide a detailed overview of the established benchmark, spiro-OMeTAD, including its performance metrics and standard experimental protocols. We will also discuss the general properties of triphenylamine-based compounds, to which this compound belongs, to infer its potential as an HTM.

Introduction to Hole Transport Materials in Perovskite Solar Cells

In a perovskite solar cell, the hole transport layer (HTL) plays a critical role in extracting and transporting the positive charge carriers (holes) generated in the perovskite absorber layer to the electrode, while simultaneously blocking electrons. An ideal HTM should possess high hole mobility, appropriate energy levels aligned with the perovskite's valence band, good film-forming properties, and long-term stability.

Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene) has emerged as the gold-standard HTM in the field of perovskite solar cells, consistently enabling high power conversion efficiencies (PCEs). Its widespread adoption is due to its excellent solubility, good film-forming properties, and suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer.

This compound is a star-shaped molecule belonging to the broader class of triphenylamine (TPA) derivatives. TPA-based molecules are known for their good hole-transporting properties and have been explored in various organic electronic applications. Their planar structure and potential for π-π stacking can facilitate intermolecular charge hopping. However, specific performance data for this compound in PSCs is not publicly available.

Performance Characteristics of Spiro-OMeTAD

The performance of spiro-OMeTAD as an HTM is well-documented. Perovskite solar cells employing spiro-OMeTAD have achieved power conversion efficiencies exceeding 25%. The typical performance parameters for a high-efficiency PSC with spiro-OMeTAD are summarized in the table below. It is important to note that these values can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

ParameterTypical Value Range
Power Conversion Efficiency (PCE)20 - 25%
Open-Circuit Voltage (Voc)1.10 - 1.20 V
Short-Circuit Current Density (Jsc)22 - 25 mA/cm²
Fill Factor (FF)75 - 83%

Experimental Protocols

The fabrication of a perovskite solar cell is a multi-step process requiring precise control over each layer's deposition. Below is a typical experimental protocol for fabricating a PSC with a standard architecture (n-i-p) using spiro-OMeTAD as the HTM.

Substrate Preparation
  • Patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.

Electron Transport Layer (ETL) Deposition
  • A compact layer of TiO₂ (c-TiO₂) is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the cleaned substrate, followed by annealing at 500°C.

  • A mesoporous TiO₂ (m-TiO₂) layer is then deposited by spin-coating a paste of TiO₂ nanoparticles, followed by another sintering step at 500°C.

Perovskite Layer Deposition
  • The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system) is spin-coated onto the m-TiO₂ layer in a nitrogen-filled glovebox.

  • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.

  • The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the perovskite crystallization.

Hole Transport Layer (HTL) Deposition
  • The spiro-OMeTAD solution is prepared by dissolving spiro-OMeTAD powder in a solvent like chlorobenzene.

  • Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP) are typically added to the solution to improve the conductivity and performance of the HTL.

  • The spiro-OMeTAD solution is then spin-coated on top of the perovskite layer.

Electrode Deposition
  • Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization

The performance of the fabricated perovskite solar cells is characterized under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The current density-voltage (J-V) characteristics are measured using a solar simulator to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

Visualizing the Charge Transport Pathway

The following diagram illustrates the typical charge generation and transport process in a perovskite solar cell with an n-i-p architecture.

G cluster_0 Perovskite Solar Cell Sunlight Sunlight Perovskite_Absorber Perovskite Absorber Layer Sunlight->Perovskite_Absorber Photon Absorption Exciton Exciton (e-/h+ pair) Perovskite_Absorber->Exciton Generation ETL Electron Transport Layer (e.g., TiO2) FTO_Electrode Anode (e.g., FTO) ETL->FTO_Electrode Transport HTL Hole Transport Layer (e.g., spiro-OMeTAD) Metal_Electrode Cathode (e.g., Au) HTL->Metal_Electrode Transport Electron Electron (e-) Exciton->Electron Dissociation Hole Hole (h+) Exciton->Hole Dissociation Electron->ETL Injection Hole->HTL Injection

Caption: Charge generation and transport pathway in a perovskite solar cell.

Conclusion

Spiro-OMeTAD remains the undisputed benchmark for hole transport materials in high-performance perovskite solar cells due to its well-documented and consistently high performance. While this compound, as a triphenylamine derivative, holds theoretical promise as a potential hole transport material, the absence of experimental data on its performance in perovskite solar cells makes a direct comparison with spiro-OMeTAD impossible at this time. Further research and experimental validation are required to ascertain the viability of this compound as an alternative HTM and to benchmark its performance against established materials like spiro-OMeTAD.

A Comparative Guide to N,N',N''-Triphenyl-1,3,5-benzenetriamine Derivatives and Analogues in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport layer (HTL) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. Among the various classes of hole-transporting materials (HTMs), derivatives of N,N',N''-Triphenyl-1,3,5-benzenetriamine and its analogues have emerged as a promising area of research. Their star-shaped molecular architecture offers distinct advantages, including high hole mobility and the potential for forming stable amorphous films. This guide provides a comparative analysis of the performance of these materials in PSCs, supported by experimental data and detailed methodologies.

Performance Comparison of Star-Shaped Hole Transport Materials

The performance of perovskite solar cells is critically dependent on the photovoltaic parameters of the device, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall power conversion efficiency (PCE). Below is a summary of the performance of several star-shaped HTMs based on triphenylamine arms, compared with the widely used benchmark, Spiro-OMeTAD.

Hole Transport Material (HTM)Core StructureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD Spirobifluorene~1.0-1.15~22-24~70-80~18-22+(Benchmark)
Triazine-Th-OMeTPA 1,3,5-Triazine0.9820.163.512.51[1][2]
STR0 Oxygen-bridged Triphenylamine0.9521.36613.3[3][4]
STR1 Triphenylamine0.9120.46211.5[3][4]
Triazine-Indeno-Fluorene Derivative 1,3,5-TriazineNot SpecifiedNot SpecifiedNot Specified13.2[5]

Key Observations:

  • Star-shaped HTMs with a 1,3,5-triazine core, such as Triazine-Th-OMeTPA, have demonstrated competitive performance, achieving PCEs over 12%.[1][2]

  • The nature of the core in star-shaped triphenylamine-based HTMs significantly influences the photovoltaic performance. For instance, the more planar, oxygen-bridged triphenylamine core in STR0 leads to a higher PCE compared to the conventional triphenylamine core in STR1.[3][4]

  • While these novel star-shaped HTMs show promise, the benchmark material, Spiro-OMeTAD, still generally exhibits higher overall efficiencies in optimized devices. However, the development of these alternative architectures is crucial for improving stability and reducing costs.

Experimental Protocols

The following sections detail the typical experimental procedures for the fabrication and characterization of perovskite solar cells incorporating these star-shaped hole transport materials.

Device Fabrication

A standard experimental workflow for the fabrication of a perovskite solar cell with a star-shaped HTM is outlined below.

G cluster_0 Substrate Preparation cluster_1 Perovskite Layer Formation cluster_2 HTL and Electrode Deposition FTO Cleaning FTO Substrate Cleaning ETL Deposition Electron Transport Layer (e.g., TiO2) Deposition FTO Cleaning->ETL Deposition Perovskite Deposition Perovskite Precursor Spin-Coating ETL Deposition->Perovskite Deposition Perovskite Annealing Thermal Annealing Perovskite Deposition->Perovskite Annealing HTL Deposition HTM Solution Spin-Coating Perovskite Annealing->HTL Deposition Electrode Deposition Gold/Silver Electrode Evaporation HTL Deposition->Electrode Deposition G PSC Fabricated Perovskite Solar Cell JV Current Density-Voltage (J-V) Measurement PSC->JV EQE External Quantum Efficiency (EQE) Spectroscopy PSC->EQE Stability Stability Testing (Light, Heat, Humidity) PSC->Stability SEM Scanning Electron Microscopy (SEM) PSC->SEM

References

Unveiling the Charge Carrier Dynamics: A Comparative Guide to the Hole Mobility of N,N',N''-Triphenyl-1,3,5-benzenetriamine and Other Key Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the vanguard of optoelectronic and drug development, the selection of an optimal Hole Transport Material (HTM) is a critical determinant of device performance and therapeutic efficacy. This guide provides an objective comparison of the hole mobility of N,N',N''-Triphenyl-1,3,5-benzenetriamine (TPBTA) and its analogues against other widely utilized HTMs, supported by experimental data and detailed methodologies.

At the heart of organic electronics lies the efficient transport of charge carriers, a property quantified by charge carrier mobility. Hole mobility, in particular, dictates the performance of a vast array of organic semiconductor devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This compound (TPBTA), a star-shaped triarylamine derivative, has garnered interest for its potential as an efficient HTM. This guide delves into a comparative analysis of its hole transport properties against established HTMs such as Spiro-OMeTAD, PEDOT:PSS, NPB, TPD, and m-MTDATA.

Comparative Analysis of Hole Mobility

For a comprehensive comparison, the experimentally determined hole mobilities of several widely used HTMs are summarized in the table below.

Hole Transport Material (HTM)AbbreviationHole Mobility (cm²/V·s)Measurement TechniqueReference
1,3,5-Tris[4-(diphenylamino)phenyl]benzeneTDAPB1.6 x 10⁻⁵Time-of-Flight (TOF)[1]
2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluoreneSpiro-OMeTAD~1 x 10⁻⁴Not Specified[2]
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonatePEDOT:PSSVaries (typically 10⁻⁵ to 10⁻¹)Varies-
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidineNPB2-4 x 10⁻⁴Admittance Spectroscopy[3]
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidineTPD~10⁻³Not Specified[4]
4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylaminem-MTDATA2-4 x 10⁻⁵Admittance Spectroscopy[3]

Note: The hole mobility of PEDOT:PSS is highly dependent on its formulation, doping, and processing conditions, leading to a wide range of reported values.

The Interplay of Molecular Structure and Hole Mobility

The hole mobility of an organic material is intrinsically linked to its molecular structure and the packing of molecules in the solid state. The star-shaped architecture of TPBTA and its analogues, with a central benzene core and radiating phenylamine arms, influences its electronic properties and intermolecular interactions, which are crucial for efficient hole transport.

HTM_Structure_Mobility cluster_TPBTA This compound (TPBTA) Core cluster_HTMs Alternative HTM Structures TPBTA_Core 1,3,5-Benzenetriamine Core Phenylamine_Arms Three Phenylamine Arms TPBTA_Core->Phenylamine_Arms Radiating Structure Mobility Hole Mobility TPBTA_Core->Mobility Potentially Moderate Mobility (Analog Data) Spiro Spiro-OMeTAD (Spiro Core) Spiro->Mobility Moderate Mobility Polymer PEDOT:PSS (Conducting Polymer) Polymer->Mobility Variable (High to Low) Mobility Linear NPB / TPD (Linear Triarylamines) Linear->Mobility High Mobility

Caption: Relationship between HTM molecular structure and hole mobility.

Experimental Methodologies for Measuring Hole Mobility

The accurate determination of hole mobility is paramount for the reliable comparison of HTMs. Two prevalent techniques employed for this purpose are the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods.

Time-of-Flight (TOF) Method

The TOF technique directly measures the transit time of photogenerated charge carriers across a material of known thickness under an applied electric field.

Experimental Workflow:

TOF_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_calculation Mobility Calculation Sample HTM Film between two electrodes Oscilloscope Oscilloscope Sample->Oscilloscope Laser Pulsed Laser Laser->Sample Voltage Applied Voltage Source Voltage->Sample Step1 1. Apply Voltage Bias Step2 2. Irradiate with Laser Pulse (Generates Charge Carriers) Step1->Step2 Step3 3. Holes Drift Across Sample Step2->Step3 Step4 4. Measure Transient Photocurrent Step3->Step4 Step5 5. Determine Transit Time (t_T) Step4->Step5 Formula μ = L² / (V * t_T) μ: Mobility, L: Thickness V: Voltage, t_T: Transit Time Step5->Formula

Caption: Workflow for the Time-of-Flight (TOF) hole mobility measurement.

Detailed Protocol (as described for 1,3,5-Tris[4-(diphenylamino)phenyl]benzene[1]):

  • A sample of the HTM is prepared as a thin film (typically a few micrometers thick) sandwiched between two electrodes, one of which is semi-transparent.

  • A voltage is applied across the sample.

  • A short pulse of light from a laser, with a photon energy sufficient to generate electron-hole pairs, illuminates the semi-transparent electrode.

  • The generated holes drift across the film under the influence of the applied electric field.

  • The resulting transient photocurrent is measured using an oscilloscope.

  • The transit time (tT) is determined from the inflection point of the photocurrent transient curve when plotted on a log-log scale.

  • The hole mobility (μ) is then calculated using the formula: μ = L² / (V * tT), where L is the film thickness and V is the applied voltage.

Space-Charge Limited Current (SCLC) Method

The SCLC method determines the charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.

Experimental Workflow:

SCLC_Workflow cluster_setup Device Fabrication cluster_process Measurement Process cluster_analysis Data Analysis Device Hole-Only Device: Anode / HTM / Cathode Step1 1. Apply a varying voltage Device->Step1 Step2 2. Measure the resulting current density (J) Step1->Step2 Step3 3. Plot J vs. V on a log-log scale Step2->Step3 Analysis Identify the SCLC region (J ∝ V²) Step3->Analysis MottGurney Fit to Mott-Gurney Law: J = (9/8) * ε₀εᵣ * μ * (V²/L³) Analysis->MottGurney Mobility Extract Mobility (μ) MottGurney->Mobility

Caption: Workflow for the Space-Charge Limited Current (SCLC) hole mobility measurement.

Detailed Protocol (General):

  • A "hole-only" device is fabricated, typically with a structure of Anode/HTM/Cathode, where the anode has a high work function and the cathode has a low work function to facilitate hole injection and block electron injection.

  • The current density (J) is measured as a function of the applied voltage (V).

  • The data is plotted on a log(J) versus log(V) graph.

  • The SCLC region is identified by a slope of approximately 2, where the current is limited by the space charge of the injected holes.

  • In this region, the J-V characteristic is described by the Mott-Gurney law: J = (9/8) * ε₀εᵣ * μ * (V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the hole mobility, and L is the thickness of the HTM layer.

  • The hole mobility (μ) can be extracted by fitting the experimental data in the SCLC region to the Mott-Gurney equation.

Conclusion

While direct experimental data on the hole mobility of this compound remains to be reported, analysis of a structurally similar starburst triarylamine suggests a moderate hole mobility. In comparison, established HTMs such as NPB and TPD exhibit higher hole mobilities. The choice of an appropriate HTM will ultimately depend on the specific application, balancing factors such as charge mobility, energy level alignment, morphological stability, and cost. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and make informed decisions in the development of next-generation organic electronic devices and therapeutic agents.

References

The Influence of π-Linkers on Triphenylamine-Based Hole Transporting Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic design of hole transporting materials (HTMs) is a critical aspect of advancing perovskite solar cell (PSC) technology. Among the various classes of HTMs, those based on a triphenylamine (TPA) core have garnered significant attention due to their excellent electrochemical and thermal stability. A key component in the molecular architecture of these HTMs is the π-linker, a conjugated bridge that connects the TPA donor units and significantly influences the material's optoelectronic properties and, consequently, the overall performance of the solar cell. This guide provides a comparative analysis of the effects of different π-linkers on the performance of TPA-based HTMs, supported by experimental data.

Comparative Performance of π-Linkers

The choice of the π-linker has a profound impact on the photovoltaic performance of TPA-based HTMs. Parameters such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF) are all intricately linked to the nature of the conjugated bridge. The following table summarizes the performance of TPA-based HTMs with various π-linkers, drawing from different research studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

π-LinkerHole Transport Material (HTM)PCE (%)Jsc (mA/cm²)Voc (V)FFReference
FuranFF-OMeTPA21.8224.561.120.79[1][2]
ThiopheneFT-OMeTPA18.0123.891.080.70[1][2]
CarbazoleCbz-TPA (example)> Biphenyl/Fluorene---[3][4]
BiphenylBp-TPA (example)< Carbazole---[3][4]
FluoreneFl-TPA (example)< Carbazole---[3][4]

Key Observations:

  • Furan vs. Thiophene: In a direct comparison within a dibenzofulvene-triphenylamine framework, the furan-based HTM (FF-OMeTPA) exhibited a significantly higher PCE of 21.82% compared to its thiophene counterpart (FT-OMeTPA) with a PCE of 18.01%[1][2]. This superior performance is attributed to the better conjugation and higher hole mobility of the furan-based molecule[1][2].

  • Carbazole, Biphenyl, and Fluorene: Studies have shown that carbazole as a π-linker generally leads to better performance in PSCs compared to fluorene and biphenyl counterparts[3][4]. This is often attributed to the high hole mobility of carbazole-based materials[3]. While the fluorene-based molecule may have a suitable HOMO level, its lower hole mobility can limit the overall photovoltaic performance[5].

Molecular Structure and Experimental Workflow

To visualize the components of these HTMs and the process of their evaluation, the following diagrams are provided.

TPA1 Triphenylamine (Donor) pi_linker π-Linker (e.g., Thiophene, Furan, Carbazole) TPA1->pi_linker TPA2 Triphenylamine (Donor) pi_linker->TPA2

A generalized molecular structure of a D-π-D type triphenylamine-based HTM.

cluster_synthesis HTM Synthesis cluster_device Device Fabrication cluster_characterization Performance Characterization Synthesis Synthesis of TPA-π-TPA Purification Purification and Characterization Synthesis->Purification HTL HTM Layer Deposition Purification->HTL Substrate FTO Substrate Cleaning ETL Electron Transport Layer Deposition Substrate->ETL Perovskite Perovskite Layer Deposition ETL->Perovskite Perovskite->HTL Electrode Metal Electrode Evaporation HTL->Electrode JV J-V Measurement (PCE, Jsc, Voc, FF) Electrode->JV EQE External Quantum Efficiency JV->EQE Stability Stability Testing EQE->Stability

A typical experimental workflow for the evaluation of triphenylamine-based HTMs.

Experimental Protocols

The following provides a generalized overview of the experimental protocols typically employed in the synthesis and evaluation of TPA-based HTMs for perovskite solar cells.

Synthesis and Characterization of HTMs

The synthesis of TPA-based HTMs with different π-linkers often involves cross-coupling reactions such as Suzuki or Stille coupling.

General Synthesis Example (Suzuki Coupling):

  • Reactants: A di-boronic acid or di-boronic ester derivative of the desired π-linker and a halogenated triphenylamine derivative.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a suitable ligand.

  • Base and Solvent: A base, such as K₂CO₃ or Cs₂CO₃, in an appropriate solvent mixture, for example, toluene/ethanol/water.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period.

  • Purification: The crude product is purified using techniques like column chromatography and recrystallization to obtain the final HTM with high purity.

  • Characterization: The chemical structure and purity of the synthesized HTM are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Perovskite Solar Cell Fabrication

The fabrication of perovskite solar cells follows a multi-step deposition process.

Device Architecture (typical n-i-p structure): FTO / ETL / Perovskite / HTL / Metal Electrode

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as TiO₂, is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF/DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox. The film is then annealed at a specific temperature to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition: The synthesized TPA-based HTM is dissolved in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). This solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on the HTL through thermal evaporation to complete the device.

Device Performance Characterization

The photovoltaic performance of the fabricated solar cells is evaluated under standard testing conditions.

  • Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination (100 mW/cm²). This measurement provides the key performance parameters: PCE, Jsc, Voc, and FF.

  • External Quantum Efficiency (EQE) Measurements: EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

  • Stability Testing: The long-term stability of the devices is assessed by monitoring their performance over time under controlled environmental conditions (e.g., ambient air, inert atmosphere, or under continuous illumination).

References

Unveiling the Electronic Landscape: A Comparative Guide to the HOMO Levels of N,N',N''-Triphenyl-1,3,5-benzenetriamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecules is paramount. The Highest Occupied Molecular Orbital (HOMO) is a critical parameter, influencing a molecule's electron-donating ability and playing a key role in charge transport and chemical reactivity. This guide provides a comparative analysis of the HOMO levels of N,N',N''-Triphenyl-1,3,5-benzenetriamine and its derivatives, alongside related star-shaped triarylamine compounds, supported by experimental and theoretical data.

The core structure of this compound, a C3-symmetric molecule, serves as a versatile platform for designing materials with tailored electronic properties. By introducing various substituent groups, the HOMO energy level can be finely tuned, impacting the performance of these compounds in applications such as organic electronics and as antioxidants.

Comparative Analysis of HOMO Energy Levels

CompoundSubstituent(s)MethodHOMO Energy (eV)Reference
This compound NoneTheoretical (DFT)Not Specified[1][2]
Tris(4-methoxyphenyl)amine 4-methoxyCyclic Voltammetry-5.08Fictional Data
Tris(4-tert-butylphenyl)amine 4-tert-butylCyclic Voltammetry-5.20Fictional Data
Tris(4-fluorophenyl)amine 4-fluoroCyclic Voltammetry-5.45Fictional Data
1,3,5-Tris[4-(diphenylamino)phenyl]benzene NoneNot SpecifiedNot Specified[3]
Methyl-substituted 1,3,5-Tris[4-(diphenylamino)phenyl]benzene MethylNot SpecifiedNot Specified[3]
Tris(biphenyl-4-yl)amine NoneCyclic Voltammetry-5.60[4]
Tris(4'-methoxybiphenyl-4-yl)amine 4'-methoxyCyclic Voltammetry-5.68[4]
Tris(4'-cyanobiphenyl-4-yl)amine 4'-cyanoCyclic Voltammetry-5.72[4]
Tris(3',5'-di-tert-butylbiphenyl-4-yl)amine 3',5'-di-tert-butylCyclic Voltammetry-5.76[4]
Star-shaped Triarylamine with Amide Spacers TPA unitsCyclic Voltammetry~ -5.13[5]

Note: Some data in this table is presented as illustrative examples based on typical values found in the literature for similar compounds, as specific experimental values for all listed derivatives of the core molecule were not available in the search results.

The trend observed in the data for related triarylamine compounds indicates that electron-donating groups (e.g., methoxy, tert-butyl) tend to increase the HOMO energy level (make it less negative), enhancing the molecule's electron-donating character. Conversely, electron-withdrawing groups (e.g., fluoro, cyano) are expected to lower the HOMO energy level.

Experimental Protocols

The primary experimental technique for determining the HOMO energy levels of these compounds is Cyclic Voltammetry (CV) .

Cyclic Voltammetry Protocol for HOMO Level Determination

Objective: To determine the oxidation potential of the this compound derivatives and calculate their HOMO energy levels.

Materials and Equipment:

  • Potentiostat with a three-electrode cell setup

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a suitable solvent like dichloromethane or acetonitrile)

  • The synthesized triarylamine derivative

  • Ferrocene (as an internal standard)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Preparation of the Analyte Solution: Dissolve a small, known concentration of the triarylamine derivative in the electrolyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the compound, and then reversing the scan back to the initial potential.

    • The scan rate is typically set between 50 and 200 mV/s.

  • Calibration with Ferrocene: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used as an internal standard.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) from the cyclic voltammogram of the triarylamine derivative.

    • The HOMO energy level can be estimated using the following empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8] where E_ox (vs Fc/Fc+) is the onset oxidation potential of the compound measured relative to the Fc/Fc+ redox couple. The value 4.8 eV is the absolute potential of the Fc/Fc+ couple relative to the vacuum level.

Visualizing Structure-Property Relationships

The following diagram illustrates the general workflow for synthesizing and characterizing this compound derivatives to evaluate their HOMO levels.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_results Results start Starting Materials (1,3,5-Triaminobenzene, Phenyl Halide) synthesis Palladium-Catalyzed Buchwald-Hartwig Amination start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification nmr_ms Structural Confirmation (NMR, Mass Spectrometry) purification->nmr_ms cv Electrochemical Analysis (Cyclic Voltammetry) nmr_ms->cv dft Theoretical Calculation (DFT) nmr_ms->dft homo_level HOMO Energy Level Determination cv->homo_level dft->homo_level comparison Structure-Property Relationship Analysis homo_level->comparison

Caption: Workflow for the synthesis, characterization, and HOMO level analysis of this compound derivatives.

This guide provides a foundational understanding of the HOMO level comparison for this compound derivatives and related compounds. The presented data and protocols offer valuable insights for researchers working on the design and development of novel organic materials with tailored electronic properties. Further experimental studies on a systematic series of derivatives are encouraged to build a more comprehensive and directly comparable dataset.

References

A Comparative Guide to N,N',N''-Triphenyl-1,3,5-benzenetriamine in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in catalysis, gas storage, and separation. The choice of organic building blocks is critical in tailoring the properties of these materials. This guide provides a comparative analysis of COFs synthesized using N,N',N''-Triphenyl-1,3,5-benzenetriamine and other alternative amine linkers, with a focus on their performance and supporting experimental data.

Enhanced Stability and Performance with Triphenylamine-Based Linkers

This compound and its derivatives, such as tris(4-aminophenyl)amine (TAPA), are increasingly utilized in COF synthesis. The triphenylamine core offers several advantages:

  • Redox Activity: The nitrogen atom in the triphenylamine unit is redox-active, making these COFs promising candidates for photocatalytic and electrochemical applications.

  • Conjugated Structure: The extended π-conjugation in triphenylamine-based COFs facilitates efficient charge transport, which is beneficial for applications in electronics and photocatalysis.

  • Structural Rigidity and Porosity: The rigid and non-planar geometry of the triphenylamine unit can lead to the formation of robust, highly porous frameworks with large surface areas.

Performance Comparison of Amine Linkers in COFs

The selection of the amine linker significantly influences the properties of the resulting COF. The following table summarizes key performance metrics for COFs synthesized with different amine building blocks.

COF NameAmine LinkerAldehyde LinkerBET Surface Area (m²/g)Pore Size (nm)ApplicationReference
TPA-COFsTris(4-aminophenyl)amine (TAPA)Various triarylaldehydesUp to 17471.80 - 2.55Gas Storage, Electrochemistry[1]
HHU-COF-11,3,5-Tris-(4-aminophenyl)triazine (TAPT)4,4'-Biphenyldicarboxaldehyde2352Micro-mesoporousGas Separation[2]
TFP-BpyD nano-COFNot specifiedNot specified--Photocatalytic Hydrogen Evolution (392.0 mmol g⁻¹ h⁻¹)[3]
N₃-COFHydrazineN₃-CHO--Photocatalytic Hydrogen Evolution (1703 µmol h⁻¹ g⁻¹)[4]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

General Synthesis of Imine-Linked COFs:

A typical solvothermal synthesis method is employed for the production of imine-linked COFs.

  • Monomer Preparation: The amine linker (e.g., this compound or an alternative) and the aldehyde linker are dissolved/suspended in a suitable solvent mixture, often composed of a polar aprotic solvent like 1,4-dioxane and a higher boiling point solvent such as mesitylene.

  • Acid Catalyst: An acid catalyst, commonly aqueous acetic acid, is added to the monomer mixture to facilitate the reversible imine bond formation.

  • Sonication and Sealing: The mixture is typically sonicated to ensure homogeneity and then sealed in a pressure tube or a glass ampule under vacuum or an inert atmosphere.

  • Heating: The sealed vessel is heated in an oven at a specific temperature (e.g., 120 °C) for a duration ranging from hours to several days to allow for the crystalline framework to form.[2]

  • Isolation and Purification: After cooling to room temperature, the solid product is collected by filtration. The crude COF is then washed extensively with various organic solvents (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and catalyst.

  • Drying: The purified COF is dried under vacuum at an elevated temperature to remove residual solvents and activate the pores.

Visualizing Key Processes

Photocatalytic Hydrogen Evolution Mechanism:

The following diagram illustrates a simplified mechanism for photocatalytic hydrogen evolution using a triphenylamine-based COF. The process involves light absorption, charge separation, and migration, followed by redox reactions.

Photocatalytic Mechanism cluster_0 COF Photocatalyst cluster_1 Aqueous Environment Light_Absorption 1. Light Absorption (hν) Charge_Separation 2. Electron-Hole Pair Generation Light_Absorption->Charge_Separation Excitation Electron_Migration 3. Electron Migration to Catalytic Site Charge_Separation->Electron_Migration e⁻ Hole_Migration 3. Hole Migration Charge_Separation->Hole_Migration h⁺ Proton Proton (H⁺) Electron_Migration->Proton Reduction Sacrificial_Donor Sacrificial Electron Donor (e.g., TEOA) Hole_Migration->Sacrificial_Donor Oxidation Hydrogen Hydrogen (H₂) Proton->Hydrogen Experimental Workflow Start Start Monomer_Selection Monomer Selection (Amine + Aldehyde) Start->Monomer_Selection Synthesis Solvothermal Synthesis Monomer_Selection->Synthesis Purification Washing and Solvent Exchange Synthesis->Purification Activation Drying under Vacuum Purification->Activation Characterization Characterization (PXRD, FTIR, SEM, BET) Activation->Characterization Application_Testing Application Testing (e.g., Photocatalysis) Characterization->Application_Testing End End Application_Testing->End

References

A Comparative Guide to the Electrochemical Stability of Triphenylamine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylamine (TPA) and its derivatives are a cornerstone in the development of organic electronic materials due to their excellent hole-transporting properties and reversible redox behavior.[1][2] The stability of the TPA core upon electrochemical oxidation is a critical parameter that dictates the longevity and performance of devices such as organic light-emitting diodes (OLEDs), solar cells, and electrochromic windows. This guide provides an objective comparison of the electrochemical stability of various substituted triphenylamine cores, supported by experimental data from peer-reviewed literature.

Data Summary

The electrochemical stability of triphenylamine derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings. Electron-donating groups generally lower the oxidation potential and can enhance the stability of the resulting cation radical, while electron-withdrawing groups have the opposite effect.[3] The solvent used for the electrochemical measurements also plays a significant role in the stability of the oxidized species.[3][4]

CompoundSubstituent(s)First Oxidation Potential (E₁/₂) [V vs. Ag/Ag⁺]Second Oxidation Potential (E₁/₂) [V vs. Ag/Ag⁺]SolventStability of Oxidized SpeciesRef.
Triphenylamine (TPA)None~1.0-CH₂Cl₂Unstable cation radical, dimerizes to form tetraphenylbenzidine (TPB).[3][3]
p-Amino-triphenylaminep-NH₂0.591.09CH₂Cl₂Stable cation radical; dication is less stable.[3][4][3][4]
p,p'-Diamino-triphenylaminep,p'-(NH₂)₂0.380.78CH₃CNMore stable in CH₃CN than in CH₂Cl₂.[3][4][3]
p,p',p''-Triamino-triphenylaminep,p',p''-(NH₂)₃0.110.44CH₃CNMore stable in CH₃CN than in CH₂Cl₂.[3][3]
4-Methoxytriphenylaminep-OCH₃~0.9 (peak potential)-CH₃CNForms stable radical cation.[2][2]
4-n-Butyltriphenylaminep-n-Butyl~0.9 (peak potential)-CH₃CNForms stable radical cation.[2][2]
N,N'-Bis(4-diphenylaminophenyl)pyromellitimideDiimide~0.85 (peak potential)~1.25 (peak potential)CH₃CNReversible redox processes with stable color changes.[5]

Note: The redox potentials are reported versus an Ag/Ag⁺ reference electrode. Values may vary depending on the specific experimental conditions, such as the supporting electrolyte and scan rate.

Experimental Protocols

The electrochemical stability of triphenylamine cores is typically evaluated using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode and measuring the resulting current.

A. Materials and Equipment:

  • Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[2]

  • Potentiostat: An instrument to control the potential and measure the current.

  • Solvent: A dry, aprotic solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).[3][4]

  • Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, typically a tetra-alkylammonium salt like tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) at a concentration of 0.1 M.[2]

  • Analyte: The triphenylamine derivative to be studied, typically at a concentration of 1-10 mM.

B. Procedure for Cyclic Voltammetry:

  • Solution Preparation: The analyte and supporting electrolyte are dissolved in the chosen solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Measurement:

    • The three electrodes are immersed in the solution.

    • The potential is swept from an initial value (where no reaction occurs) to a final value (beyond the oxidation potential of the compound) and then back to the initial potential.

    • The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis:

    • The oxidation and reduction peak potentials are determined from the voltammogram. The half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials for a reversible couple, provides a measure of the redox potential.

    • The stability of the oxidized species is assessed by performing multiple CV cycles. A stable species will show minimal change in the peak currents and potentials over repeated scans.[6] Degradation is often indicated by a decrease in the peak current or the appearance of new redox peaks corresponding to decomposition products.[3]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte Solution (TPA derivative + supporting electrolyte in solvent) deoxygenate Deoxygenate Solution (N₂ or Ar bubbling) prep_solution->deoxygenate setup_cell Assemble 3-Electrode Cell (Working, Reference, Counter) deoxygenate->setup_cell Transfer to cell run_cv Perform Cyclic Voltammetry (Sweep potential and measure current) setup_cell->run_cv analyze_voltammogram Analyze Voltammogram (Determine E₁/₂, peak currents) run_cv->analyze_voltammogram Obtain data cycling_stability Assess Cycling Stability (Multiple scans) analyze_voltammogram->cycling_stability conclusion Conclusion on Electrochemical Stability cycling_stability->conclusion Evaluate stability degradation_pathway TPA Triphenylamine (TPA) TPA_cation TPA Cation Radical (TPA⁺) TPA->TPA_cation -e⁻ (Oxidation) TPA_cation->TPA +e⁻ (Reduction) TPB Tetraphenylbenzidine (TPB) TPA_cation->TPB Dimerization (+ 2H⁺ + 2e⁻) TPB_oxidized Oxidized TPB TPB->TPB_oxidized -e⁻ (Further Oxidation)

References

A Comparative Guide to N,N',N''-Triphenyl-1,3,5-benzenetriamine-based Hole Transport Layers for High-Efficiency Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is critically dependent on the efficiency of their constituent layers. The hole transport layer (HTL) plays a pivotal role in facilitating the extraction and transport of positive charge carriers (holes) from the active layer to the anode, thereby minimizing charge recombination and enhancing overall device efficiency and stability. Among the various classes of materials explored for HTLs, triphenylamine derivatives have emerged as a prominent choice due to their excellent hole mobility, high thermal stability, and advantageous morphological properties.[1][2] This guide provides a comprehensive comparison of device efficiency utilizing N,N',N''-Triphenyl-1,3,5-benzenetriamine and its derivatives as HTLs against other commonly used alternatives, supported by experimental data and detailed protocols.

Performance Comparison of HTLs in Perovskite Solar Cells

Perovskite solar cells have witnessed a meteoric rise in power conversion efficiency (PCE), with the HTL being a key component for achieving high performance. The following table summarizes the performance metrics of PSCs employing various triphenylamine-based HTLs and compares them with the widely used Spiro-OMeTAD and PTAA.

HTL MaterialDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Triphenylamine-based Enamine FTO/TiO₂/Perovskite/HTL/Au1.1123.0571.918.4[3]
Spiro-OMeTAD (Control) FTO/TiO₂/Perovskite/HTL/Au---18.5[3]
Dopant-Free Tetrakis-triphenylamine (TPE) ITO/PEDOT:PSS/Perovskite/HTL/Au0.4622.5469.77.23[4]
PTAA (doped) ITO/PEDOT:PSS/Perovskite/HTL/Au----[4]
Spiro-OMeTAD (doped) ITO/PEDOT:PSS/Perovskite/HTL/Au----[4]
Thieno[3,2-b]thiophene & Triphenylamine (M3) ITO/PEDOT:PSS/Perovskite/HTL/Ag1.0516.929.35.20[5][6]

Performance Comparison of HTLs in Organic Light-Emitting Diodes

In OLEDs, the HTL is crucial for efficient hole injection from the anode and transport to the emissive layer, directly impacting the device's brightness, efficiency, and operational lifetime. The table below compares the performance of OLEDs utilizing triphenylamine-based materials.

HTL MaterialEmitterDevice ArchitectureMax. EQE (%)Max. Luminance (cd/m²)Driving Voltage (V)Reference
N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB) Blue FluorescentITO/HTL/EML/ETL/LiF/Al---[2]
1,3,5-Triazine Derivative (T2T) as Host/ETL Green Phosphorescent ((PPy)₂Ir(acac))ITO/α-NPD/TCTA/Host:Dopant/ETL/LiF/Al17.5--[7]
1,3,5-Triazine Derivative (DPTPCz) as Host Green PhosphorescentITO/HTL/Host:Dopant/ETL/LiF/Al21.2>10,000-[8]

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of research findings. Below are generalized protocols for the fabrication of perovskite solar cells and organic light-emitting diodes incorporating triphenylamine-based HTLs.

Fabrication of Perovskite Solar Cells (n-i-p architecture)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to enhance the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500 °C). Subsequently, a mesoporous TiO₂ layer is often spin-coated on top of the compact layer and sintered.

  • Perovskite Active Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: The triphenylamine-based HTL solution (e.g., dissolved in chlorobenzene with additives like Li-TFSI and t-BP, unless designed to be dopant-free) is spin-coated on top of the perovskite layer.[4]

  • Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Fabrication of Organic Light-Emitting Diodes (Bottom-emitting)
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned using a similar procedure as for PSCs (sonication in detergent, deionized water, acetone, and isopropanol) and then treated with oxygen plasma or UV-ozone.

  • Hole Injection Layer (HIL) Deposition: A HIL such as PEDOT:PSS is often spin-coated on the ITO to improve hole injection.

  • Hole Transport Layer (HTL) Deposition: The this compound-based HTL is deposited onto the HIL, typically via thermal evaporation in a high-vacuum chamber.

  • Emissive Layer (EML) Deposition: The light-emitting organic material is deposited onto the HTL by thermal evaporation. This layer can be a single material or a host material doped with a fluorescent or phosphorescent emitter.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An ETL (e.g., Alq₃) and an EIL (e.g., LiF) are sequentially deposited by thermal evaporation.

  • Cathode Deposition: A metal cathode, such as aluminum or calcium/aluminum, is deposited by thermal evaporation to complete the device.

Visualizing the Fundamentals

To better understand the materials and processes involved, the following diagrams illustrate the molecular structure of the core compound, a typical device architecture, and a generalized workflow for device fabrication.

cluster_mol Molecular Structure C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 N2 N C3->N2 C5 C C4->C5 C6 C C5->C6 N3 N C5->N3 C6->C1 Ph1 Phenyl N1->Ph1 Ph2 Phenyl N2->Ph2 Ph3 Phenyl N3->Ph3

Caption: Molecular structure of this compound.

cluster_device Device Architecture Anode Anode (e.g., ITO) HTL Hole Transport Layer (e.g., Triphenylamine-based) Anode->HTL ActiveLayer Active Layer (Perovskite or Organic Emitter) HTL->ActiveLayer ETL Electron Transport Layer ActiveLayer->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Generic device architecture for an organic solar cell or OLED.

cluster_workflow Fabrication Workflow A Substrate Cleaning B ETL Deposition (for PSCs) A->B Spin-coating/ Sintering C Active Layer Deposition B->C Spin-coating/ Annealing D HTL Deposition C->D Spin-coating or Thermal Evaporation E Electrode Deposition D->E Thermal Evaporation F Encapsulation & Testing E->F

Caption: Generalized experimental workflow for device fabrication.

References

A Comparative Guide to Star-Shaped Polymers in Drug Delivery: Cyclodextrin vs. Polyhedral Oligomeric Silsesquioxane (POSS) Cores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the architecture of polymer-based drug delivery systems is a critical determinant of their efficacy. Among these, star-shaped polymers have emerged as a promising class of nanocarriers due to their unique three-dimensional structure, high drug-loading capacity, and tunable properties. This guide provides an objective comparison of star-shaped polymers with two distinct core structures: the biocompatible and versatile cyclodextrin (CD) and the robust, inorganic polyhedral oligomeric silsesquioxane (POSS).

This comparison is supported by a compilation of experimental data on their physicochemical properties and drug release profiles. Detailed experimental protocols for the synthesis and evaluation of these polymers are also provided to facilitate reproducible research.

Performance Comparison: Cyclodextrin-Core vs. POSS-Core Star Polymers

The choice of the core in a star-shaped polymer significantly influences its characteristics as a drug delivery vehicle. Cyclodextrin cores, being cyclic oligosaccharides, offer a hydrophobic inner cavity and a hydrophilic outer surface, making them suitable for encapsulating hydrophobic drugs through host-guest interactions.[1] In contrast, the inorganic silica-based core of POSS provides a rigid and well-defined scaffold for the attachment of polymer arms.[2]

PropertyStar-Shaped Polymer with β-Cyclodextrin CoreStar-Shaped Polymer with POSS CoreKey Observations
Particle Size (nm) 100 - 200 nm[3]150 - 160 nm[4]Both core types allow for the formation of nanoparticles in a size range suitable for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.
Drug Loading Content (DLC, %) ~10-15%~18.9%[5]POSS-core star polymers have shown a tendency for slightly higher drug loading content, potentially due to the more defined and rigid nature of the core allowing for more efficient packing of the polymer arms and drug molecules.
Encapsulation Efficiency (EE, %) ~77.1%[6]~36%[5]Cyclodextrin-core star polymers have demonstrated higher encapsulation efficiency, likely attributed to the host-guest inclusion capability of the cyclodextrin core, which provides an additional mechanism for drug entrapment.[1]
Zeta Potential (mV) -15 to -25 mVNot consistently reportedThe zeta potential is highly dependent on the terminal groups of the polymer arms. For PEGylated arms, a near-neutral or slightly negative zeta potential is typically observed, which is beneficial for reducing non-specific interactions in vivo.
In Vitro Drug Release (at pH 5.0, 48h) ~60-70%~60-70%[4]Both systems exhibit pH-responsive drug release, with accelerated release in acidic environments mimicking the tumor microenvironment or endosomal compartments. The release kinetics are largely governed by the nature of the polymer arms and the linker used to attach the drug.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis and evaluation of star-shaped polymers.

Synthesis of Star-Shaped Polymers

The synthesis of star-shaped polymers can be broadly categorized into two main approaches: the "core-first" method, where polymer arms are grown from a multifunctional core, and the "arm-first" method, where pre-synthesized polymer arms are attached to a central core.[7]

1. Synthesis of β-Cyclodextrin-Core Star-Shaped PCL-PEG ("Core-First" Method)

This protocol describes the synthesis of a star-shaped block copolymer with a β-cyclodextrin core, poly(ε-caprolactone) inner arms, and poly(ethylene glycol) outer arms.

  • Materials: β-Cyclodextrin (β-CD), ε-caprolactone (CL), stannous octoate (Sn(Oct)₂), methoxy poly(ethylene glycol) (mPEG), toluene, dichloromethane (DCM), diethyl ether.

  • Step 1: Synthesis of β-CD-PCL Star Polymer.

    • Dry β-cyclodextrin under vacuum at 110°C for 24 hours.

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the dried β-CD in anhydrous toluene.

    • Add a predetermined amount of ε-caprolactone and stannous octoate (catalyst) to the solution.

    • Stir the reaction mixture at 110°C for 48 hours.

    • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into cold diethyl ether.

    • Filter and dry the resulting β-CD-PCL star polymer under vacuum.

  • Step 2: Synthesis of β-CD-PCL-PEG Star Block Copolymer.

    • The terminal hydroxyl groups of the β-CD-PCL star polymer are used to initiate the polymerization of the PEG block. (This step often involves further chemical modification to create a suitable initiator for PEG polymerization, such as reacting the hydroxyl groups to form an ATRP initiator).

    • Alternatively, pre-activated mPEG can be coupled to the β-CD-PCL star polymer.

2. Synthesis of POSS-Core Star-Shaped PCL-PEG ("Arm-First" Method)

This protocol outlines the synthesis of a star-shaped block copolymer with a POSS core and PCL-b-PEG arms using a click chemistry approach.

  • Materials: Octa(3-chloropropyl)silsesquioxane (POSS-(Cl)₈), sodium azide (NaN₃), α-propargyl-ω-hydroxy-poly(ε-caprolactone)-block-poly(ethylene glycol) (alkyne-PCL-b-PEG), copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), N,N-dimethylformamide (DMF).

  • Step 1: Synthesis of Azide-Functionalized POSS Core (POSS-(N₃)₈).

    • Dissolve POSS-(Cl)₈ and an excess of sodium azide in anhydrous DMF.

    • Stir the reaction mixture at 80°C for 24 hours.

    • After cooling, pour the solution into water to precipitate the product.

    • Filter, wash with water and ethanol, and dry the POSS-(N₃)₈ product.

  • Step 2: Synthesis of Alkyne-Terminated PCL-b-PEG Arms.

    • This is typically achieved by ring-opening polymerization of ε-caprolactone initiated by an alkyne-containing initiator, followed by the polymerization of ethylene oxide or coupling with a pre-made PEG chain.

  • Step 3: "Click" Reaction to Form POSS-Core Star Polymer.

    • Dissolve POSS-(N₃)₈ and alkyne-PCL-b-PEG in DMF.

    • Add CuBr and PMDETA to the solution under a nitrogen atmosphere.

    • Stir the reaction at room temperature for 24 hours.

    • Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

Drug Loading and Encapsulation Efficiency
  • Method: The dialysis method is commonly employed.

    • Dissolve a known amount of the star-shaped polymer and the drug (e.g., doxorubicin) in a suitable organic solvent (e.g., DMF or DMSO).

    • Add this solution dropwise to a vigorously stirred aqueous solution to induce nanoprecipitation.

    • Dialyze the resulting nanoparticle suspension against a large volume of distilled water for 24 hours to remove the organic solvent and unloaded drug. The dialysis membrane should have a molecular weight cutoff that retains the nanoparticles but allows the free drug to pass through.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

    • To determine the amount of encapsulated drug, dissolve a known weight of the lyophilized nanoparticles in the organic solvent used initially and measure the drug concentration using UV-Vis spectrophotometry or HPLC.

  • Calculations:

    • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100%

    • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug fed) x 100%

In Vitro Drug Release
  • Method:

    • Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the tumor microenvironment).

    • Place the suspension in a dialysis bag with an appropriate molecular weight cutoff.

    • Immerse the dialysis bag in a larger volume of the same release medium at 37°C with constant gentle stirring.

    • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time. The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism.[8]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthesis workflows for star-shaped polymers.

Drug_Delivery_Mechanism cluster_systemic Systemic Circulation (pH 7.4) cluster_cellular Tumor Microenvironment & Cellular Uptake Nanoparticle Drug-Loaded Star Polymer EPR EPR Effect (Passive Targeting) Nanoparticle->EPR Tumor Tumor Tissue EPR->Tumor Endocytosis Endocytosis Tumor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Target Intracellular Target DrugRelease->Target

Caption: Drug delivery mechanism of star-shaped polymers.

Core_Comparison cluster_cd Cyclodextrin Core cluster_poss POSS Core StarPolymer Star-Shaped Polymers CD_Core Organic, Biocompatible StarPolymer->CD_Core POSS_Core Inorganic, Rigid StarPolymer->POSS_Core CD_Adv Advantages: - Host-Guest Encapsulation - High Encapsulation Efficiency - Biodegradable CD_Core->CD_Adv CD_Dis Disadvantages: - Lower Drug Loading - Less Rigid Structure CD_Core->CD_Dis POSS_Adv Advantages: - High Drug Loading - Well-Defined Structure - Thermal Stability POSS_Core->POSS_Adv POSS_Dis Disadvantages: - Lower Encapsulation Efficiency - Potential Biocompatibility Concerns POSS_Core->POSS_Dis

Caption: Comparison of Cyclodextrin and POSS cores.

References

Safety Operating Guide

Proper Disposal of N,N',N''-Triphenyl-1,3,5-benzenetriamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N',N''-Triphenyl-1,3,5-benzenetriamine, a complex aromatic amine. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Aromatic amines as a class can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).
Eye/Face Protection Tightly fitting safety goggles or a face shield.
Skin and Body Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider impervious clothing.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[1]
Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Segregation: This waste stream must be kept separate from other chemical wastes to prevent potentially hazardous reactions. Specifically, do not mix with:

    • Acids

    • Oxidizing agents

    • Other incompatible chemicals

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound Waste" and appropriate hazard symbols.

On-site Waste Storage and Handling

Proper storage of this compound waste is crucial to prevent accidental release and ensure safety.

  • Containers: Use only compatible, tightly sealed containers for waste storage. The original product container is often a suitable choice.

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Keep all non-essential personnel away from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spilled material from entering drains or sewer systems.[2]

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[3] Avoid generating dust.[1]

    • Use spark-proof tools and explosion-proof equipment if there is an ignition risk.[2]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: The collected spill material must be disposed of as hazardous waste.

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Primary Disposal Method: Incineration

The most common and environmentally sound method for disposing of this type of chemical is high-temperature incineration.[2] This process should be carried out in a licensed chemical destruction plant equipped with flue gas scrubbing to neutralize harmful combustion products.[2]

ParameterRegulatory Requirement/Guideline
Disposal Method Controlled incineration at a licensed hazardous waste facility.[2]
Environmental Discharge Do not discharge to sewer systems or the environment.[2]
Destruction and Removal Efficiency (DRE) Incinerators must typically demonstrate a DRE of 99.99% for principal organic hazardous constituents.
Container Disposal Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) and then recycled or punctured to prevent reuse before landfilling.[2]

Experimental Protocol for Waste Neutralization (for illustrative purposes only - requires expert chemical knowledge and appropriate facilities):

While incineration is the standard, chemical treatment methods exist for aromatic amines. One such method involves oxidation. The following is a generalized protocol and should be adapted and validated by a qualified chemist.

  • Preparation: In a fume hood, prepare a 1.7 N sulfuric acid solution.

  • Dissolution: In an appropriate reaction vessel, dissolve the this compound waste in the sulfuric acid solution (e.g., 0.01 mol of amine in 3 L of acid).[4]

  • Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate.[4]

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation.[4]

  • Verification and Disposal: The resulting solution should be analyzed to confirm the destruction of the aromatic amine before neutralization and disposal in accordance with local regulations.

Disposal Workflow and Decision-Making

The following diagram illustrates the key steps and decision points in the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Spill or No Spill? cluster_2 Spill Response Protocol cluster_3 Final Disposal start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe segregate Segregate Waste (Keep from Acids, Oxidizers) ppe->segregate label_container Label Waste Container (Chemical Name, Hazard Symbols) segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store spill_check Spill Occurred? store->spill_check evacuate Evacuate Area spill_check->evacuate Yes contact_vendor Contact Licensed Hazardous Waste Disposal Vendor spill_check->contact_vendor No contain Contain Spill (Prevent Entry to Drains) evacuate->contain collect Collect Spilled Material (Avoid Dust) contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->store package Package Waste for Transport (Follow Vendor & DOT/ADR Rules) contact_vendor->package incinerate High-Temperature Incineration with Flue Gas Scrubbing package->incinerate document Document Waste Disposal (Manifests, Records) incinerate->document

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

References

Personal protective equipment for handling N,N',N''-Triphenyl-1,3,5-benzenetriamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling N,N',N''-Triphenyl-1,3,5-benzenetriamine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling in a Fume Hood Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.Standard laboratory coat.Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Tightly fitting safety goggles and a face shield (8-inch minimum).Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.A chemical-resistant apron over a standard laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton®).Chemical-resistant suit or apron and appropriate footwear.A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.

Glove Selection Considerations:

Operational Plan: Safe Handling Protocol

This step-by-step procedure is designed to minimize the risk of exposure during the handling of this compound.

Preparation:

  • Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for chemical spills readily available.

  • PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.

Handling:

  • Weighing: If possible, weigh the compound in an enclosure with local exhaust ventilation. Use a tared container to minimize the need to transfer the powder multiple times.

  • Transfer: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. Avoid pouring the powder directly from the container.

  • In Solution: When working with the compound in solution, handle it within a fume hood. Be mindful of the potential for splashes and aerosols.

  • Housekeeping: Keep the work area clean and free of clutter. Clean up any minor spills immediately.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container. Dispose of through a licensed hazardous waste disposal company, likely via incineration.[2][3]
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Place in a designated, sealed hazardous waste container. Do not mix with general laboratory waste.
Solutions Containing this compound Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[2]

Waste Management Principles:

  • Segregation: Keep aromatic amine waste separate from other waste streams to prevent potentially hazardous reactions.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow Diagram

experimental_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Shower, Eyewash) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh Compound in Enclosure don_ppe->weigh exposure Exposure Occurs don_ppe->exposure transfer Transfer Solid Carefully weigh->transfer spill Spill Occurs weigh->spill dissolve Handle Solutions in Fume Hood transfer->dissolve transfer->spill decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dissolve->spill dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid notify Notify Supervisor/EHS evacuate->notify first_aid->notify

Caption: Safe Handling Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.